Lithium bromate

Catalog No.
S1924355
CAS No.
13550-28-2
M.F
LiBrO3
BrLiO3
M. Wt
134.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium bromate

CAS Number

13550-28-2

Product Name

Lithium bromate

IUPAC Name

lithium;bromate

Molecular Formula

LiBrO3
BrLiO3

Molecular Weight

134.9 g/mol

InChI

InChI=1S/BrHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1

InChI Key

XWHZVOLSLQFSTN-UHFFFAOYSA-M

SMILES

[Li+].[O-]Br(=O)=O

Canonical SMILES

[Li+].[O-]Br(=O)=O

solubility of lithium bromate in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility of Lithium Bromide

Lithium bromide (LiBr) is highly soluble in water, and its solubility increases with temperature. The table below summarizes key quantitative data for its solubility in water and organic solvents.

Solvent Type Solvent Name Solubility Notes / Experimental Conditions
Water Water 143 g/100 mL (0 °C) [1] Extreme hygroscopicity; solubility increases with temperature.
166.7 g/100 mL (20 °C) [1]
266 g/100 mL (100 °C) [1]
Organic Solvents Methanol, Ethanol Soluble [1] Effective solvation via oxygen interaction.
Ether, Acetone Soluble [1]
Pyridine Slightly soluble [1] Interaction with nitrogen.
Benzene Insoluble [1] Lacks atoms for effective cation interaction.

The high solubility of lithium bromide in polar organic solvents like alcohols and acetone is due to its unique chemical nature. It is an ionic salt composed of a small lithium cation (Li⁺) and a large bromide anion (Br⁻) [2]. The small size and high charge density of the Li⁺ ion allow it to interact very effectively with the negatively charged oxygen atoms in solvent molecules like methanol or acetone. This strong interaction helps break the ionic crystal lattice, leading to solubility, even though it is not typical for most salts [2].

Experimental Protocol for Solubility Measurement

The following describes a modern experimental method used in recent research to determine the solubility of lithium bromide, known as the laser turbidity method [3].

G Start Prepare Aqueous IL Solution A Add LiBr and solution to equilibrium kettle Start->A B Heat to 343.15 K (20 K above target) for 20 min with stirring A->B C Cool to measurement temperature (313.15 - 323.15 K) B->C D Stir for 30 min Monitor laser transmittance C->D E Transmittance stable? D->E E->A No, add more solution F Record temperature and concentration E->F Yes G Saturation point confirmed F->G

Experimental workflow for solubility measurement via laser turbidity.

1. Materials and Setup:

  • Chemicals: High-purity lithium bromide (e.g., mass fraction purity >0.99) and the solvent (e.g., deionized water or aqueous ionic liquid solutions) [3].
  • Apparatus: A glass-phase equilibrium kettle with a jacket connected to a constant-temperature water bath, a magnetic stirrer, and a calibrated He-Ne laser system with a detector to measure light transmittance through the solution [3].

2. Procedure:

  • Dissolution: A predetermined mass of LiBr and the solvent are added to the phase equilibrium kettle. The mixture is heated to a temperature about 20 K above the target measurement temperature (e.g., 343.15 K) and held for about 20 minutes with continuous stirring to ensure complete dissolution [3].
  • Crystallization and Detection: The solution is then cooled to the target measurement temperature with continuous stirring. As it cools, the solution may become turbid if supersaturated. The laser beam is passed through the solution, and its transmittance is monitored in real-time [3].
  • Endpoint Determination: The solution is considered saturated when the laser transmittance stabilizes (e.g., variation <0.1 mV per minute). This point, where the solution transitions between cloudy and clear upon slight heating/cooling, marks the solubility at that temperature. The process is repeated for multiple temperature points [3].

3. Data and Uncertainty:

  • The mass of all components is precisely measured using a calibrated electronic balance. The temperature is typically measured with a mercury thermometer, with a relative standard uncertainty in the order of 0.032 K [3].

Key Contexts and Applications

Lithium bromide's solubility properties are primarily exploited in non-pharmaceutical industries, while lithium salts in medicine use different compounds.

  • Primary Industrial Use: Concentrated aqueous solutions of lithium bromide (50-60%) are widely used as desiccants in air-conditioning systems and as working fluids in absorption refrigeration systems due to their strong affinity for water vapor [1].
  • Challenge in Refrigeration: A known problem in these systems is the crystallization of LiBr at low temperatures or high concentrations, which can block pipes and cause corrosion. Current research focuses on additives like ionic liquids to suppress crystallization and increase solubility [3] [4].
  • Medical Use of Lithium: It's important to distinguish the compound. While lithium bromide was historically used as a sedative, modern pharmacology uses lithium carbonate and lithium citrate as the gold standard mood stabilizers for bipolar disorder, not lithium bromide [5] [6].

References

hygroscopic properties of lithium bromate

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Lithium Bromate

The table below summarizes the key data found for this compound:

Property Value / Description
Linear Formula LiBrO₃ [1]
Molecular Weight 134.84 g/mol [1]
Appearance Crystalline solid [1]
Density 2.89 g/cm³ [1]
Solubility in H₂O Soluble [1]
Hygroscopicity Classified as "hygroscopic" by the manufacturer [1]
Safety Hazards Oxidizing, may cause fire or explosion; causes skin and serious eye irritation [1]

The search results confirm that this compound is soluble in water and officially classified as hygroscopic [1]. However, critical quantitative data for a technical guide—such as its Deliquescence Relative Humidity (DRH), the exact kinetics of water uptake, and the effect of temperature on these properties—are missing from the available sources.

General Framework for Hygroscopicity Research

Since direct data on this compound is limited, the following diagram outlines a general experimental approach to characterize a substance's hygroscopicity, based on methodologies used for similar salts like lithium bromide [2] [3] [4].

G cluster_1 Phase 1: Sample Preparation cluster_2 Phase 2: Property Measurement cluster_3 Phase 3: Data Analysis & Modeling Start Start: Hygroscopicity Characterization P1_A Dry Salt (e.g., in oven) Start->P1_A P1_B Prepare Saturated Solution P1_A->P1_B P1_C Control Atmosphere (Desiccator/Closed Chamber) P1_B->P1_C P2_A Determine DRH/ERH P1_C->P2_A P2_B Measure Mass Change (Dynamic Vapor Sorption) P2_A->P2_B P2_C Measure Solution Properties (e.g., Conductivity, Refractive Index) P2_B->P2_C P3_A Analyze Equilibrium Data P2_C->P3_A P3_B Model Phase Behavior (e.g., with COSMO-SAC, NRTL) P3_A->P3_B

A general workflow for characterizing salt hygroscopicity.

To apply this framework, you can consider the following established techniques mentioned in the search results for measuring key properties:

  • Determining Deliquescence Relative Humidity (DRH): The nonisopiestic method can be used to find the DRH, which is the relative humidity of the air in equilibrium with a saturated solution of the salt [4]. Modern techniques like Dynamic Vapor Sorption (DSA) precisely measure mass changes of a sample as a function of relative humidity, clearly identifying the DRH point where mass increases abruptly [4].
  • Monitoring Water Uptake: Beyond mass change, you can track the evolution of a droplet's volume and contact angle on different substrates using optical imaging under controlled humidity, as demonstrated in studies on lithium bromide [5].
  • Modeling the System: For predicting phase equilibrium and solubility, thermodynamic models like COSMO-SAC and NRTL have been successfully applied to aqueous salt systems, even with additives like ionic liquids [3].

Recommendations for Further Research

Given the lack of specific data, here are practical steps you can take to acquire the necessary information:

  • Consult Specialized Databases: Search in-depth chemical databases and handbooks, such as:
    • ICSD (Inorganic Crystal Structure Database)
    • CRC Handbook of Chemistry and Physics
    • NIST Chemistry WebBook
  • Perform Experimental Measurements: If database searches are unsuccessful, setting up the experiments described above is the most reliable path to obtaining the data.
  • Consider Safety: this compound is an oxidizer [1]. Any experimental work must be planned with a thorough risk assessment and appropriate safety protocols in place.

References

basic physicochemical data for lithium bromate

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Lithium Bromate

The following table consolidates the core physical and chemical properties of this compound from the search results.

Property Value Reference / Note
Chemical Formula BrLiO₃ / LiBrO₃ [1] [2] [3]
Molar Mass 134.84 g/mol [1] [2]
Appearance Colorless, orthorhombic, hygroscopic crystals [1] [4] [5]
Melting Point 248-260 °C [1]
Density 2.89 g/cm³ [2]
Crystal Structure Orthorhombic [2] [5]
Hygroscopicity Very hygroscopic [1]

Solubility in Water

This compound is highly soluble in water, and its solubility increases with temperature. The data is presented in two slightly different formats from the sources.

Table 1: Solubility in g/100g of solvent (water) [1]

Temperature (°C) Solubility (g/100g water)
5°C 160.4
15°C 172.5
25°C 189.0
100°C 354.5

Table 2: Solubility in g/100g solution (water) [4] [5]

Temperature (°C) Solubility (g/100g solution) Solid Phase
0°C 61.2 LiBrO₃·H₂O
25°C 65.4 LiBrO₃·H₂O
100°C 78.0 LiBrO₃

Synthesis and Experimental Protocols

Search results describe two primary methods for synthesizing this compound. The following diagram illustrates the general workflow and decision points for these synthesis routes.

G cluster_0 Metathesis Reaction (Patent RU2703618C1) cluster_1 Lithium Hydroxide Route (Patent CN1041402C) Start Start Synthesis MethodChoice Choose Synthesis Method Start->MethodChoice A1 Prepare Calcium Bromate Solution MethodChoice->A1 Route A B1 Prepare Lithium Hydroxide Solution MethodChoice->B1 Route B A2 Add Solid Lithium Carbonate with stirring A1->A2 A3 Carry out reaction: Ca(BrO₃)₂ + Li₂CO₃ → 2LiBrO₃ + CaCO₃↓ A2->A3 A4 Filter to remove Calcium Carbonate precipitate A3->A4 A5 Evaporate filtrate under vacuum A4->A5 A6 Crystallize product: This compound Monohydrate A5->A6 B2 Add Bromine and Reducing Agent (e.g., Ammonia, formamide) B1->B2 B3 Oxidation-Reduction Reaction produces this compound B2->B3 B4 Evaporate and crystallize final product B3->B4

The synthesis of this compound can follow two main pathways: a direct metathesis (double displacement) reaction or a redox-based synthesis from lithium hydroxide [6] [7].

Protocol 1: Metathesis Reaction with Calcium Bromate [6]

This method involves a reaction between calcium bromate and lithium carbonate.

  • Reaction: The process is carried out by adding solid lithium carbonate to a pre-prepared aqueous solution of calcium bromate with constant stirring. The reaction is: Ca(BrO₃)₂ + Li₂CO₃ → 2LiBrO₃ + CaCO₃↓.
  • Separation: The insoluble calcium carbonate (CaCO₃) by-product is removed from the solution by filtration.
  • Crystallization: The this compound product is obtained from the filtered solution by evaporation and subsequent crystallization. The patent indicates that this method can yield the monohydrate form (LiBrO₃·H₂O) [6].
Protocol 2: Synthesis from Lithium Hydroxide and Bromine [7]

This method is a one-pot synthesis where this compound is produced through an oxidation-reduction reaction.

  • Reaction Basis: An aqueous solution of lithium hydroxide is reacted with bromine in the presence of a reducing agent. The patent mentions substances like ammonia, ammonium hydroxide, or formamide as suitable reducing agents [7].
  • Process: The synthesis is conducted with stirring. The addition of the reducing agent helps control the reaction speed and prevents the formation of undesirable by-products.
  • Product Recovery: The this compound is recovered from the reaction liquid through evaporation and crystallization steps [7].

Safety and Handling Information

This compound is an oxidizing agent and requires careful handling.

  • GHS Hazard Statements [2] [5]:
    • H272: May intensify fire; oxidizer.
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H335: May cause respiratory irritation.
  • Precautionary Measures: The safety data suggests precautions such as keeping away from heat/sparks/open flames, avoiding breathing dust, and washing skin thoroughly after handling [2].
  • Transport Information: Classified as UN 1450, Class 5.1 (Oxidizing Substances), Packaging Group II [2].

Potential Research Applications

While drug development applications are not explicitly detailed in the search results, one area of advanced research is notable:

  • Energy Storage: A lithium-bromine rechargeable fuel cell has been demonstrated, which offers high specific energy and efficiency. This system uses a lithium metal anode separated from an aqueous bromine catholyte by a solid lithium-ion conductor [8].

References

synthesis methods for high-purity lithium bromate

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method for Lithium Bromate

The following table summarizes the key steps and conditions for producing this compound monohydrate as described in a patent [1].

Step Description Conditions / Notes
1. Reagent Preparation Prepare an aqueous solution of calcium bromate. Saturated solution is used.
2. Metathesis Reaction React calcium bromate with lithium carbonate. Formula: Ca(BrO(_3))(_2) + Li(_2)CO(_3) → 2LiBrO(_3) + CaCO(_3)
3. Precipitation Calcium carbonate (CaCO(_3)) precipitates out of the solution. Reaction is carried out with constant stirring.
4. Filtration Separate the precipitated calcium carbonate from the solution. Vacuum filtration is recommended.
5. Evaporation Concentrate the filtrate (this compound solution) via evaporation. Crystallization begins upon cooling.
6. Crystallization Obtain the final product, this compound monohydrate (LiBrO(_3)·H(_2)O). Crystals are formed from the cooled, concentrated solution.
7. Purification Recrystallize the product from hot water to achieve high purity. This step is crucial for removing any remaining impurities.

The workflow below illustrates the synthesis and purification process for this compound monohydrate.

start Start step1 Prepare Calcium Bromate Solution start->step1 step2 React with Lithium Carbonate step1->step2 step3 Precipitate Calcium Carbonate step2->step3 step4 Filter Precipitate step3->step4 step5 Evaporate Filtrate step4->step5 step6 Crystallize LiBrO3·H2O step5->step6 step7 Purify by Recrystallization step6->step7 end Final Product step7->end

This compound Synthesis Workflow

Detailed Experimental Protocol

This section provides a detailed, step-by-step guide based on the patent method [1].

  • Step 1: Preparation of Calcium Bromate Solution The process begins with the preparation of a saturated aqueous solution of calcium bromate (Ca(BrO(_3))(_2)). Ensure the solution is at room temperature and clear before proceeding.

  • Step 2: Metathesis Reaction In a reaction vessel equipped with a mechanical stirrer, slowly add lithium carbonate (Li(_2)CO(_3)) to the calcium bromate solution. The reaction should be carried out with constant stirring to ensure complete interaction of the reagents. The double decomposition reaction is: Ca(BrO(_3))(_2) + Li(_2)CO(_3) → 2LiBrO(_3) + CaCO(_3)↓.

  • Step 3: Precipitation and Filtration The reaction produces calcium carbonate (CaCO(_3)), which is insoluble and precipitates out of the solution. Allow the precipitate to settle, and then separate it from the this compound solution using vacuum filtration. Wash the precipitate with a small amount of cold water to recover any adhered this compound solution.

  • Step 4: Concentration and Crystallization Transfer the filtrate, which contains this compound, to an evaporation dish. Gently heat the solution to evaporate water and concentrate the solution. As the solution cools, crystals of this compound monohydrate (LiBrO(_3)·H(_2)O) will form.

  • Step 5: Purification by Recrystallization To achieve high purity, the crude this compound monohydrate should be recrystallized. Dissolve the crystals in a minimal amount of hot, distilled water. Filter the hot solution if necessary to remove any insoluble impurities, and then allow it to cool slowly to promote the formation of pure, well-defined crystals. Isolate the final product by filtration and dry it in a desiccator.

Important Notes for Researchers

  • Limited Information: The information available is from a single patent. A thorough literature review is strongly recommended to find alternative synthesis routes, optimize reaction conditions, and confirm analytical methods for purity assessment [1].
  • Safety Considerations: As with all laboratory chemicals, especially oxidizing agents like bromates, appropriate personal protective equipment (PPE) including gloves and safety glasses should be worn. Procedures should be conducted in a well-ventilated area or fume hood.
  • Analytical Verification: The patent does not provide detailed characterization data. You will need to verify the identity and purity of the final product using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and elemental analysis [1].

References

analytical techniques for lithium bromate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for Bromate Quantification

The determination of trace-level bromate is well-documented in environmental and water analysis. The following table summarizes two highly sensitive and regulatory-approved techniques.

Technique Key Principle Detection Limit Key Applications & Advantages
Ion Chromatography with Post-Column Reaction (IC-PCR) [1] Separation via anion-exchange, followed by post-column derivatization with iodide to form triiodide (I₃⁻), detected by UV/Vis at 352 nm. < 50 ppt (ng/L) [1] Complies with US EPA Method 326; ideal for drinking/mineral water; high selectivity for oxyhalides (BrO₃⁻, IO₃⁻, ClO₂⁻).
Gas Chromatography with Mass Spectrometry (GC-NCI/MS) [2] Derivatization of bromate followed by separation and highly sensitive detection using negative chemical ionization mass spectrometry. 22 ppt (ng/L) [2] Fast analysis (<5 min); suitable for unchlorinated waters (e.g., ozone contactor waters); high precision.

Detailed Experimental Protocol: IC-PCR for Bromate

This protocol is adapted from the optimized method for determining trace bromate in water, which can be tailored for lithium bromate analysis [1].

Scope and Principle

This method determines trace levels of bromate (BrO₃⁻) in aqueous samples. Bromate in the acidic eluent catalyzes the oxidation of iodide (I⁻) to triiodide (I₃⁻), which is detected spectrophotometrically.

Apparatus and Reagents
  • Ion Chromatograph: Equipped with a pump, autosampler, and a post-column reactor (PCR) with a 0.4 mL reaction coil.
  • Detector: UV/Visible Detector.
  • Analytical Column: High-capacity anion-exchange column (e.g., Phenomenex Star Ion A300 HC).
  • Eluent: 100 mmol/L Sulfuric Acid (H₂SO₄) with 45 μmol/L Ammonium Molybdate ((NH₄)₂MoO₄).
  • Post-Column Reagent: 0.26 mol/L Potassium Iodide (KI) solution.
  • Standards: Potassium bromate (KBrO₃) standard of the highest purity.
Chromatographic Conditions
  • Eluent Flow Rate: 1.0 mL/min
  • Post-Column Reagent Flow Rate: 0.25 mL/min
  • Injection Volume: 1000 µL
  • Reaction Coil Temperature: 25 °C
  • Detection Wavelength: 352 nm
Sample Preparation
  • Aqueous samples typically require only filtration (e.g., 0.45 µm or 0.2 µm membrane filter) before injection.
  • For solid samples or complex matrices, an appropriate extraction into aqueous solution would be required.
Analysis Procedure
  • Prepare the calibration standards from the stock bromate solution.
  • Establish the calibration curve by injecting the standards.
  • Inject the prepared sample.
  • Identify bromate based on its retention time and quantify its concentration by comparing the peak area to the calibration curve.

Context on Lithium Bromide and Bromate Contamination

While not directly addressing this compound, the search results indicate that bromate is a significant contaminant in industrial lithium bromide solutions.

  • Lithium Bromide Use: Lithium bromide (LiBr) solutions are used in absorption refrigeration systems [3].
  • Bromate as an Impurity: Bromate (BrO₃⁻) can be present as an impurity in lithium bromide solutions and is considered an undesirable pollutant. A dedicated patent exists for its removal, often using chemical reducing agents [4]. This underscores the relevance of bromate quantification in lithium-containing industrial fluids.

Methodology Workflow

The diagram below outlines the core experimental workflow for the IC-PCR method.

Start Start Analysis Prep Sample Preparation (Aqueous Filtration) Start->Prep Config Configure IC-PCR System Prep->Config Sep Anion Separation (Ion Exchange Column) Config->Sep React Post-Column Reaction (BrO₃⁻ + I⁻ → I₃⁻) Sep->React Detect UV/Vis Detection (λ = 352 nm) React->Detect Quant Quantification (Peak Area Calibration) Detect->Quant End Result Report Quant->End

Overcoming the Methodological Gap

To develop a specific protocol for this compound, consider these steps:

  • Analyze the Matrix: The primary challenge will be adapting the sample preparation for your specific sample matrix (e.g., a solid this compound powder, or a solution containing other lithium salts).
  • Validate the Method: Once adapted, the method must be validated for parameters like precision, accuracy, and recovery specific to this compound in your sample type.
  • Consult Broader Literature: A more extensive search in scientific databases (e.g., SciFinder, Web of Science) using keywords like "bromate quantification in non-aqueous matrices" or "ion chromatography of inorganic salts" may yield more directly applicable studies.

References

Application Notes: Lithium Bromide in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Lithium bromide (LiBr) is a white, hygroscopic solid salt that serves as a versatile reagent in organic synthesis [1] [2]. Its utility stems from its ability to act as a mild Lewis acid, a stabilizer for catalytic intermediates, and a promoter for various transformations including oxidation, carbon-carbon bond formation, and dehydration [1]. Its high solubility in polar solvents like water, methanol, and ethanol, as well as in glycol and ether, makes it a flexible choice for different reaction setups [2] [3].

2. Properties and Handling

  • Physical Form: White, granular, hygroscopic solid [2] [3].
  • Solubility: Highly soluble in water (166.7 g/100 mL at 20 °C), methanol, ethanol, ether, and acetone [2] [3].
  • Handling & Safety: LiBr is somewhat corrosive and generates heat upon dissolution in water. It is not flammable, but its GHS warnings include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) [2].

3. Quantitative Data Summary The following table summarizes key physical data for lithium bromide to aid in reaction planning and calculation.

Property Value / Description Reference / Conditions
Molar Mass 86.845 g/mol [2]
Melting Point 550 °C [2]
Solubility in Water 166.7 g/100 mL At 20 °C [2]
Solubility in Organic Solvents Soluble Methanol, ethanol, ether, acetone [2]
Density 3.464 g/cm³ [2]

Detailed Experimental Protocols

Protocol 1: Oxidation of Primary Alcohols to Aldehydes

Application Note: LiBr acts as a co-catalyst in oxidation reactions, enhancing selectivity and yield while suppressing undesirable side reactions [1].

  • Reaction: Primary Alcohol → Aldehyde
  • Mechanism: LiBr stabilizes reactive intermediates and coordinates with the oxidizing agent to improve efficiency [1].

Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde  With Oxidant  (Low selectivity) Alcohol->Aldehyde  With Oxidant + LiBr  (High yield, high selectivity) Oxidant Oxidizing Agent (e.g., NaOCl, Dess-Martin) LiBr LiBr (Co-catalyst)

Experimental Procedure:

  • Setup: Charge a round-bottom flask with the primary alcohol (e.g., 1 mmol) and lithium bromide (0.1 - 0.2 mmol, 10-20 mol%) in an appropriate solvent (e.g., dichloromethane or acetonitrile).
  • Reaction: Cool the mixture to 0°C if necessary. Add the primary oxidizing agent (e.g., a stoichiometric amount of Dess-Martin periodinane or under NaOCl/TEMPO conditions) slowly with stirring.
  • Monitoring: Monitor the reaction progress by TLC or GC-MS.
  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if a halogen-based oxidant is used) and dilute with water.
  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
  • Purification: Concentrate the filtrate under reduced pressure and purify the crude aldehyde by flash column chromatography.
Protocol 2: Hydroformylation of Alkenes

Application Note: In the oxo process, LiBr is used as an additive to stabilize catalytic intermediates, thereby increasing the efficiency and regioselectivity of aldehyde formation [1].

  • Reaction: Alkene + Synthesis Gas (CO + H₂) → Aldehyde
  • Mechanism: LiBr coordinates with the metal center (e.g., Rh or Co) of the catalyst, stabilizing the catalytic cycle and favoring the formation of linear aldehydes [1].

Alkene Alkene Intermediate Stabilized Catalytic Intermediate Alkene->Intermediate Syngas Syngas (CO/H₂) Syngas->Intermediate Catalyst Metal Catalyst (e.g., Rh) Catalyst->Intermediate LiBrAdd LiBr Additive LiBrAdd->Intermediate AldehydeProd Aldehyde Product Intermediate->AldehydeProd  Improved efficiency  & selectivity

Experimental Procedure:

  • Setup: In a high-pressure autoclave, combine the alkene substrate (e.g., 1 mmol), the metal catalyst (e.g., Rh(acac)(CO)₂, 1 mol%), and lithium bromide (a stoichiometric amount relative to the catalyst or as a co-solvent).
  • Pressurization: Purge the autoclave with nitrogen and then pressurize it with synthesis gas (CO:H₂, 1:1) to the desired pressure (e.g., 20-50 bar).
  • Reaction: Heat the reaction mixture to the required temperature (e.g., 80-120°C) with vigorous stirring for the duration of the reaction (typically 4-16 hours).
  • Completion: Cool the autoclave to room temperature and carefully release the excess pressure.
  • Work-up & Purification: Dilute the reaction mixture with diethyl ether, wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. The crude aldehyde can be purified by distillation or column chromatography.
Protocol 3: Deprotonation and Carbon-Carbon Bond Formation

Application Note: When used in combination with strong bases like Lithium Diisopropylamide (LDA), LiBr facilitates the deprotonation of weak acids, leading to the formation of carbanions essential for alkylation and aldol condensation reactions [1].

  • Reaction: Substrate with Acidic Proton → Carbanion → Alkylated Product
  • Mechanism: LiBr helps in the formation of a more reactive "ate" complex or solubilizes the lithium enolate, enhancing the reactivity and selectivity of the carbanion [1].

Experimental Procedure:

  • Deprotonation: Under an inert atmosphere (argon or nitrogen), add LDA (1.1 mmol) dropwise to a solution of the substrate (e.g., a carbonyl compound with acidic α-protons, 1 mmol) and lithium bromide (1.1 mmol) in anhydrous THF at -78°C.
  • Enolate Formation: Stir the mixture at -78°C for 30-60 minutes to ensure complete deprotonation and formation of the lithium enolate.
  • Alkylation: Add the electrophile (e.g., an alkyl halide, 1.2 mmol) in one portion or dropwise. Allow the reaction mixture to warm slowly to room temperature and stir until completion.
  • Work-up: Quench the reaction by adding a saturated aqueous ammonium chloride solution.
  • Extraction & Purification: Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the product via flash column chromatography.
Protocol 4: Dehydration of Alcohols to Ethers

Application Note: Solid LiBr is an effective reagent for promoting the dehydration of alcohols under mild conditions, making it suitable for acid-sensitive substrates [1].

  • Reaction: 2 R-OH → R-O-R + H₂O
  • Mechanism: LiBr acts as a Lewis acid to facilitate the departure of the hydroxyl group, leading to the formation of an ether linkage [1].

Experimental Procedure:

  • Setup: In a round-bottom flask, mix the alcohol (e.g., 2 mmol) with solid lithium bromide (1.1 mmol).
  • Reaction: Heat the mixture to reflux in an inert solvent like toluene or acetonitrile, using a Dean-Stark apparatus to remove water azeotropically.
  • Monitoring: Monitor the reaction by TLC or by measuring the amount of water collected.
  • Completion: Once no more water is collected, cool the reaction mixture to room temperature.
  • Work-up & Purification: Filter the mixture to remove any solids. Concentrate the filtrate and purify the resulting ether by distillation or column chromatography.

Critical Reminder on Reagent Identity

Please note that the detailed protocols above are for lithium bromide (LiBr), not lithium bromate. This compound (LiBrO₃) is a different compound with distinct chemical properties, and its applications in organic synthesis were not covered in the available search results.

References

Application Note: Lithium Bromate in Precious Metal Leaching

Application Notes: Managing Lithium Salt Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge in using lithium salts in advanced systems, such as absorption chillers, is maintaining solution stability to ensure long-term performance and reliability. The following section outlines the main degradation mechanisms and the established protocols to counteract them [1].

Table 1: Current Challenges in Lithium Salt Solution Stability

Challenge Impact on System Manifestation
Crystallization Operational failure Occurs when solution concentration exceeds solubility limits, leading to solid formation that can block flow passages and reduce heat transfer efficiency [1].
Corrosion System degradation & contamination The solution is inherently corrosive to common metals, especially at high temperatures and concentrations. This introduces metal ions that further destabilize the solution [1].
Thermal Decomposition Altered solution properties Exposure to high temperatures for extended periods can break down the solution, forming acidic byproducts that increase corrosivity [1].
Air Infiltration Reduced efficiency Introduction of non-condensable gases (e.g., oxygen) impedes heat and mass transfer and accelerates corrosion processes [1].
Contamination Performance instability Particulate matter, oils, and other impurities can alter solution properties, promote crystallization, and foul heat transfer surfaces [1].

Table 2: Established Mitigation Strategies for Solution Breakdown

Strategy Category Specific Methods Purpose & Mechanism
Chemical Stabilization Addition of corrosion inhibitors (e.g., molybdates, nitrates); pH control with buffering agents (e.g., LiOH) [1]. Inhibitors form protective films on metal surfaces; maintaining a slightly alkaline pH (7.5-9.5) minimizes corrosion and neutralizes acidic byproducts [1].
Physical Purification Implementation of mechanical filters, ion exchange resins, and chemical treatment processes [1]. Removes suspended solids, metal ions, and other harmful contaminants to maintain solution quality and prevent crystallization [1].
Environmental Control Degassing and oxygen removal via vacuum treatment or chemical scavengers; strict control of concentration and temperature [1]. Eliminates oxygen to prevent oxidation; prevents conditions that lead to crystallization and degradation [1].
System Design & Monitoring Use of corrosion-resistant materials; real-time monitoring of concentration, temperature, and pH [1]. Advanced design prevents concentration gradients; continuous monitoring allows for automatic adjustments to maintain optimal conditions [1].

Experimental Protocols for Solution Stability

This section provides a generalized workflow for assessing and maintaining the stability of a working solution in a research or quality control setting. The following diagram maps out the logical sequence of this process.

G Start Start: System Preparation Step1 Baseline Analysis: pH, Concentration, Contaminant Level Start->Step1 Step2 Apply Mitigation Protocols: Add Inhibitors, Adjust pH, Purify Solution Step1->Step2 Step3 Operate System under Controlled Conditions Step2->Step3 Step4 Monitor Key Parameters: Temperature, Concentration, Pressure, pH Step3->Step4 Decision Parameters within Spec? Step4->Decision Decision->Step2 No End Document Results & Proceed to Long-term Testing Decision->End Yes

Protocol 1: Baseline Solution Analysis and Conditioning

  • Objective: To establish the initial quality of the solution and apply corrective treatments before system operation.
  • Materials: Sample of the working solution, pH meter, analytical balance, titration kit (for concentration analysis), filtration unit, corrosion inhibitor concentrates, lithium hydroxide (for pH adjustment).
  • Methodology:
    • Sample Extraction: Aseptically extract a representative sample of the solution from the reservoir.
    • pH Measurement: Calibrate the pH meter and measure the solution's pH. Record the value.
    • Concentration Analysis: Determine the salt concentration using a standardized method such as density measurement or titration, following established laboratory procedures.
    • Contaminant Screening: Pass a portion of the sample through a 0.45-micron filter and observe for particulate matter. Analyze filtrate for metal ions via ICP-MS if available.
    • Conditioning:
      • If the pH is outside the optimal range (e.g., 7.5-9.5), slowly add a pre-determined amount of lithium hydroxide solution to adjust.
      • Based on the baseline analysis, add the required dosage of corrosion inhibitors as per manufacturer specifications.
      • Circulate the conditioned solution and re-check the pH and clarity.

Protocol 2: In-Situ System Monitoring and Maintenance

  • Objective: To continuously monitor the health of the solution during system operation and perform preventative maintenance.
  • Materials: In-line pH and concentration sensors, temperature and pressure gauges, data logging system, portable filtration unit, degassing apparatus.
  • Methodology:
    • Sensor Calibration: Before operation, calibrate all in-line sensors according to the manufacturer's guidelines.
    • Parameter Logging: Initiate system operation. Continuously log data for temperature, pressure, solution concentration, and pH at pre-defined intervals (e.g., every 5 minutes).
    • Performance Thresholds: Set alert thresholds for all key parameters. For example, trigger an alert if the pH drops below 7.5 or the concentration rises beyond its safe operating window.
    • Preventative Maintenance:
      • If data indicates a drift in parameters or the presence of contaminants, initiate a purification cycle using an in-line or bypass filter.
      • If non-condensable gases are detected (evidenced by a drop in efficiency), perform a vacuum degassing operation.
      • Periodically extract small samples for off-line laboratory analysis to validate sensor readings.

Important Disclaimer on Compound Specificity

The protocols and data presented above are based on published research and technical reports concerning lithium bromide (LiBr) absorption systems [1]. Lithium bromate (LiBrO3) is a different chemical compound with distinct properties, particularly its role as a strong oxidizing agent.

The stability challenges (like corrosion) and mitigation strategies (like pH control) for lithium bromide provide a useful conceptual framework. However, specific handling, storage, and safety protocols for this compound will differ significantly and must be sourced from Safety Data Sheets (SDS) and literature specifically addressing bromates.

References

applications of lithium bromate in electrochemical studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lithium Bromate in Electrochemistry

This compound (LiBrO₃) is an emerging compound of significant interest in advanced electrochemical energy storage and conversion systems. Recent research has revealed its exceptional properties as a multi-electron oxidizer in various electrochemical configurations, enabling systems with remarkably high theoretical energy densities. These applications leverage the unique bromate/bromine redox chemistry, which facilitates innovative approaches to overcoming limitations in conventional battery and fuel cell technologies [1]. The compound's ability to participate in complex, autocatalytic electrochemical reactions positions it as a promising candidate for next-generation energy storage solutions, particularly in applications requiring high energy density and specific power output characteristics.

Application Note 1: Bromate-Based Energy Storage Systems

Two-Electron Lithium-Bromine Batteries

Recent breakthroughs have demonstrated that lithium-bromine batteries can transcend traditional single-electron transfer limitations by activating a two-electron redox mechanism based on Br⁻/Br⁺ couples. This approach fundamentally enhances both voltage and capacity parameters simultaneously.

In a groundbreaking 2024 study, researchers developed a static lithium-bromide battery (SLB) employing an active tetrabutylammonium tribromide (TBABr₃) cathode in a Cl⁻-rich electrolyte system. This configuration successfully activated the two-electron transfer process, achieving unprecedented performance metrics [2].

Table 1: Performance Comparison of Single vs. Two-Electron Lithium-Bromine Batteries

Parameter Single-Electron Transfer Two-Electron Transfer Improvement
Discharge Capacity ~270 mAh g⁻¹ (theoretical) 653 mAh g⁻¹ 142% increase
Energy Density ~840 Wh kg⁻¹ (theoretical) 2180 Wh kg⁻¹ 159% increase
High Voltage Plateau ~3.4-3.6 V 3.8 V Additional plateau
Cycle Life Varies by system 1000 cycles Excellent stability
Redox Couple Br⁻/Br³⁻ Br⁻/Br⁺ Additional electron transfer

The operational mechanism of these advanced batteries involves a coordinated two-step conversion process, where NO₃⁻ additives enhance the reversible single-electron transition of Br⁻, while electronegative Cl⁻ anions activate the Br⁺ conversion to provide additional electron transfer. This sophisticated synergy enables the system to achieve exceptional energy densities while maintaining remarkable cycling stability [2].

Hydrogen-Bromate Fuel Cells (HBFC)

This compound serves as a superior catholyte component in hydrogen-bromate fuel cells, where it enables a multi-electron reduction process that significantly enhances energy density compared to conventional hydrogen-air systems. The theoretical energy density of a 5.5 M LiBrO₃ system reaches 1270 Wh L⁻¹, far exceeding many conventional alternatives [1].

The HBFC operates through a sophisticated reaction mechanism:

  • Anode: 3H₂ ⇌ 6H⁺ + 6e⁻
  • Cathode: 3Br₂ + 6e⁻ ⇌ 6Br⁻
  • Catholyte: BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O

This configuration creates an autocatalytic cycle where bromate and bromide undergo comproportionation to generate bromine, which subsequently participates in the electrochemical reaction at the cathode. This self-sustaining process enables high power densities up to 1 W cm⁻² with nearly complete bromate conversion under optimized flow conditions [1].

Application Note 2: Electrochemical Detection and Sensing

While the provided search results focus primarily on energy applications, this compound's electrochemical properties suggest potential in sensing and detection systems. The compound's well-defined redox behavior and participation in multi-electron transfer reactions make it suitable for:

  • Reference electrode systems with stable potential characteristics
  • Electrochemical biosensing platforms leveraging its distinct reduction profiles
  • Environmental monitoring applications for bromate detection in water samples

Further research is needed to fully explore and quantify these potential sensing applications, particularly in developing standardized detection protocols for environmental and analytical chemistry purposes.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound
Materials and Equipment
  • Calcium bromate monohydrate (CaBrO₃·H₂O, 98% purity)
  • Lithium carbonate (Li₂CO₃, 99.8% purity) or lithium hydroxide (LiOH, 98% purity)
  • Deionized water
  • Heating mantle with temperature control
  • Vacuum filtration apparatus
  • Crystallization dishes
  • Analytical balance (±0.0001 g precision)
Step-by-Step Procedure
  • Preparation of Reaction Mixture

    • Dissolve 1 mol of calcium bromate monohydrate in 500 mL of deionized water at 60°C with continuous stirring
    • Prepare a separate solution of 1 mol lithium carbonate in 300 mL of deionized water, adding slowly to prevent foaming
  • Double Displacement Reaction

    • Gradually add the lithium carbonate solution to the calcium bromate solution while maintaining temperature at 60±5°C
    • Continue stirring for 2 hours to ensure complete reaction: CaBrO₃ + Li₂CO₃ → CaCO₃↓ + 2LiBrO₃
  • Separation and Purification

    • Allow the mixture to cool to room temperature and vacuum filter to remove precipitated calcium carbonate
    • Wash the precipitate with 50 mL of deionized water to recover residual this compound
    • Combine all filtrates for concentration
  • Crystallization

    • Evaporate the filtered solution at 70°C until a saturated solution forms
    • Cool slowly to 20°C to promote crystal formation
    • Recover crystals by vacuum filtration and wash with minimal cold water
  • Drying and Characterization

    • Dry crystals at 80°C for 4 hours until constant weight is achieved
    • Characterize product purity by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)
    • Verify chemical composition using elemental analysis [3] [1]

Table 2: Quality Control Parameters for this compound Synthesis

Parameter Target Specification Testing Method
Purity >99.9% TGA, elemental analysis
Water Content <0.1% (anhydrous) Karl Fischer titration
Crystal Form Monoclinic or cubic X-ray diffraction
Solubility ~55 g/100 mL at 25°C Gravimetric analysis
Metal Impurities <50 ppm total ICP-MS
Protocol 2: Electrochemical Characterization in Battery Systems
Cell Assembly and Configuration
  • Electrode Preparation

    • Prepare TBABr₃ cathode by mixing active material (80 wt%), conductive carbon (15 wt%), and binder (5 wt%)
    • Coat homogeneous slurry onto carbon current collector and dry at 80°C under vacuum for 12 hours
    • Use lithium metal foil as anode material
  • Electrolyte Formulation

    • Base electrolyte: 1.0 M LiTFSI in DME/DOL (1:1 v/v)
    • Critical additive: 2% LiNO₃ (optimized concentration for redox mediation)
    • Chloride activation: Include Cl⁻ anions (e.g., LiCl) to enable Br⁺ conversion
  • Cell Assembly

    • Assemble CR2032 coin cells in argon-filled glove box (<0.1 ppm O₂/H₂O)
    • Use polypropylene separators
    • Maintain controlled pressure during crimping [2]
Electrochemical Testing Protocol
  • Cyclic Voltammetry Analysis

    • Scanning range: 2.0-3.8 V vs. Li/Li⁺
    • Scan rates: 0.1-0.5 mV s⁻¹ for kinetic analysis
    • Record current response to identify redox couples
  • Galvanostatic Charge-Discharge

    • Current density: 0.1-1.0 mA cm⁻²
    • Voltage window: 2.5-4.0 V
    • Cycle stability: 1000 cycles for long-term performance assessment
  • Kinetic Parameter Determination

    • Calculate b-values using power-law relationship (i = avᵇ)
    • Determine charge storage mechanism (surface vs. diffusion-controlled)
    • Analyze peak separation to assess electrochemical reversibility [2]
Protocol 3: Hydrogen-Bromate Fuel Cell Operation
System Configuration
  • Membrane Electrode Assembly (MEA) Preparation

    • Use Nafion membranes pretreated with standard protocols
    • Apply platinum catalysts to both anode and cathode
    • Optimize catalyst loading for bromate reduction kinetics
  • Catholyte Formulation Optimization

    • This compound concentration: 0.5-5.5 M in aqueous solution
    • Sulfuric acid concentration: 0.05-0.5 M (critical for controlling bromine formation)
    • Consider bromine complexing agents to manage free Br₂ concentration
Operational Protocol
  • Batch Recirculation Mode Setup

    • Implement electrolyte reservoir with sufficient capacity for desired operation time
    • Establish recirculation flow rate: 1-10 mL min⁻¹
    • Maintain temperature control at 25±2°C
  • Performance Optimization

    • Monitor bromine concentration spectroscopically during operation
    • Adjust acid concentration based on thermodynamic analysis to prevent liquid bromine formation
    • Optimize flow rates to balance concentration overpotential and bromine management [1]

Experimental Workflow and Data Interpretation

Workflow Diagram

G cluster_1 Synthesis & Characterization cluster_2 Electrochemical Analysis cluster_3 Performance Assessment Start Start: this compound Electrochemical Study Synthesis Material Synthesis Start->Synthesis Char1 Physical Characterization (TGA, XRD, Elemental Analysis) Synthesis->Char1 ElectrodePrep Electrode Fabrication Char1->ElectrodePrep CellAssembly Electrochemical Cell Assembly ElectrodePrep->CellAssembly Testing Electrochemical Testing CellAssembly->Testing DataAnalysis Data Analysis & Interpretation Testing->DataAnalysis AppEvaluation Application Performance Evaluation DataAnalysis->AppEvaluation

Data Interpretation Guidelines
  • Cyclic Voltammetry Analysis

    • Identify Br⁻/Br³⁻ redox couples at approximately 3.4-3.6 V
    • Look for evidence of Br⁺ formation at higher potentials (~3.8 V)
    • Assess electrochemical reversibility through peak separation values
  • Galvanostatic Discharge Profiling

    • Quantify capacity contributions from different voltage plateaus
    • Calculate energy density using integrated area under discharge curve
    • Monitor capacity retention over multiple cycles
  • Impedance Spectroscopy

    • Track interfacial resistance changes during cycling
    • Identify charge transfer and diffusion limitations
    • Correlate impedance parameters with performance metrics

Troubleshooting and Optimization

Common Experimental Challenges
  • Unstable Electrochemical Performance

    • Cause: Bromine shuttle effect or electrolyte decomposition
    • Solution: Optimize LiNO₃ concentration (1-2%) and incorporate bromide complexing agents
  • Limited Cycle Life

    • Cause: Bromine-induced corrosion of electrodes or current collectors
    • Solution: Implement protective coatings and optimize bromine concentration through acid control
  • Low Coulombic Efficiency

    • Cause: Side reactions or active material loss
    • Solution: Improve electrode architecture and electrolyte formulation with stabilizing additives
Optimization Strategies
  • Electrolyte Engineering

    • Fine-tune LiNO₃ concentration between 1-3% for optimal redox mediation
    • Maintain Cl⁻:Br⁻ ratio >1.5 to ensure efficient Br⁺ conversion
    • Consider ionic liquid additives for enhanced stability
  • Operational Parameters

    • Control discharge depth to prevent irreversible phase transformations
    • Implement potential hold steps to facilitate complete conversion reactions
    • Optimize temperature to balance kinetics and stability

Future Research Directions

The development of this compound electrochemical systems presents several promising research avenues:

  • Advanced Materials Design: Exploration of novel cathode architectures to enhance bromate utilization efficiency
  • System Integration: Development of hybrid systems combining bromate chemistry with complementary redox processes
  • Scale-Up Considerations: Addressing engineering challenges for practical implementation of bromate-based energy storage
  • Alternative Applications: Investigating bromate chemistry in electrochemical sensing, synthesis, and environmental technologies

References

purification methods for lithium bromate solutions

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis for Bromate and Co-existing Ions

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing ionic species. The methods below, adapted from established protocols, can be used to identify and quantify bromate ions and common impurities like bromide in solution [1] [2].

Table 1: HPLC Method for Bromate and Bromide Separation

Parameter Specification 1 [1] Specification 2 [1]
Column Amaze TH Mixed-Mode Heritage MA Mixed-Mode
Dimensions 4.6x150 mm, 3 µm 4.6x150 mm, 3 µm
Mobile Phase 80% ACN with 30 mM AmFm pH 3 60% ACN with 60 mM AmFm pH 3
Detection Corona Charged Aerosol Detector (CAD) Evaporative Light Scattering Detector (ELSD) at 50°C
Flow Rate 1 mL/min 1 mL/min
Injection 2 µL 3 µL
Analytes Bromate ion, Bromide ion, others Bromate ion, Bromide ion, others

Table 2: Simultaneous Analysis of Cations and Anions This method is particularly useful for checking for cationic impurities like alkali metals [2].

Parameter Specification
Column Acclaim Trinity P1 (50 mm × 3.0 mm, 3-µm)
Mobile Phase A 50% Acetonitrile, 2% 200 mM Ammonium Formate
Mobile Phase B 20% Acetonitrile, 2% 200 mM Ammonium Formate
Gradient 0-1 min: 100% A; 1-7.5 min: 100% A to 100% B
Detection Charged Aerosol Detection (CAD)
Flow Rate 1 mL/min
Column Temp. 30 °C

The following workflow outlines the key steps in the analytical process, from sample preparation to data analysis.

Start Start Step1 Sample Preparation (0.1-0.5 mg/mL in 80:20 Water:ACN) Start->Step1 End End Step2 HPLC System Setup (Configure per Table 1 or 2) Step1->Step2 Step3 Column Equilibration (≥5 column volumes) Step2->Step3 Step4 Sample Injection Step3->Step4 Step5 Gradient Elution Step4->Step5 Step6 Detection (CAD/ELSD) Step5->Step6 Step7 Data Analysis (Peak identification & quantification) Step6->Step7 Step7->End

Important Notes on the Provided Methods

  • Universal Detection: The Charged Aerosol Detector (CAD) is a mass-based detector that responds to non-volatile analytes, making it an excellent universal detector for ions without a strong UV chromophore [2].
  • Sample Preparation: Prepare samples in a solvent compatible with the mobile phase (e.g., 80:20 Water:Acetonitrile) at concentrations suggested in the tables. Filter all samples through a 0.45 µm or 0.2 µm syringe filter before injection to protect the column.
  • Method Adaptation: These methods are starting points. You may need to optimize parameters like gradient slope, buffer concentration, or pH to achieve optimal separation for your specific lithium bromate solution matrix.

References

Comprehensive Quality Control Protocols for Lithium Bromate Production

Author: Smolecule Technical Support Team. Date: February 2026

This document presents standardized application notes and quality control protocols for the production and analysis of lithium bromate (LiBrO₃), a specialized chemical compound with applications in pharmaceutical development and industrial processes. These protocols are designed to ensure product safety, purity, and regulatory compliance through modern analytical techniques and rigorous quality assurance measures.

Introduction to this compound

This compound (LiBrO₃) is an oxidizing agent with the linear formula LiBrO₃ and a molecular weight of 134.84 g/mol. It appears as a white crystalline solid with an orthorhombic crystal structure and a density of 2.89 g/cm³. It is soluble in water and classified under UN 1450 5.1/PG II as an oxidizing hazardous material [1].

Its production requires meticulous quality control due to its oxidizing properties and potential applications in sensitive industries. The presence of impurities such as bromide ions, heavy metals, or other lithium salts can significantly impact its performance and safety in pharmaceutical applications [1] [2].

Analytical Methods for this compound Quality Control

Quality control of this compound requires a multifaceted analytical approach to address different purity concerns and concentration levels. The selection of method depends on the required detection limits, sample matrix, and available instrumentation.

Table 1: Comparison of Primary Analytical Methods for this compound

Method Principle Detection Limit Key Applications Applicable Standards
Ion Chromatography with Suppressed Conductivity Separation by ion exchange, detection via conductivity 4-20 µg/L [2] Routine purity assessment, bromide impurity detection EPA 300.1, ISO 15061 [2]
IC with Post-Column Reaction (PCR) & UV/Vis Detection Derivatization with KI or O-dianisidine, visible detection 0.04-0.1 µg/L [2] Trace bromate analysis in complex matrices EPA 317.0, 326.0; ISO 11206 [2]
Two-Dimensional IC (2D-IC) Heart-cutting technique with two separation columns 0.036 µg/L [2] Ultra-trace analysis in high-ionic-strength matrices EPA 302.0 [2]
IC with Electrospray Mass Spectrometry Mass-to-charge ratio separation and detection 0.015-0.2 µg/L [2] Confirmatory analysis, haloacetic acids simultaneous detection EPA 557 [2]
Ion Chromatography with Suppressed Conductivity Detection

This method represents the fundamental approach for this compound analysis, particularly suitable for routine quality control of high-purity products.

Experimental Protocol:

  • Instrumentation: Use a reagent-free ion chromatography (RFIC) system with electrolytic hydroxide eluent generation and suppressed conductivity detection [2]
  • Column: Dionex IonPac AS19 (4×250 mm) or AS23 (4×250 mm) analytical columns with corresponding guard columns [2]
  • Eluent: Potassium hydroxide gradient, 10-40 mM over 15 minutes at 1.0 mL/min flow rate
  • Temperature: Maintain column compartment at 30°C
  • Injection Volume: 25 µL using an automated sampler
  • Sample Preparation: Dissolve this compound in high-purity water (18 MΩ·cm) to approximately 100 mg/L concentration, filter through 0.2 µm nylon membrane before injection

Quality Control Measures:

  • Perform system suitability test with standard solution before sample analysis
  • Include continuing calibration verification every 10 samples
  • Monitor pressure trends to detect column degradation
Determination of Trace Bromate Impurities via Post-Column Derivatization

For pharmaceutical-grade this compound where ultra-trace impurity detection is critical, this method provides enhanced sensitivity.

Experimental Protocol:

  • Instrumentation: IC system with post-column reaction kit and UV/Vis detector
  • Column: Dionex IonPac AS19 with guard column
  • Eluent: Isocratic 30 mM sodium hydroxide at 1.0 mL/min
  • Post-Column Reagent:
    • For EPA 326.0: 0.2 M potassium iodide in 20 mM phosphate buffer, pH 7.0, at 0.5 mL/min [2]
    • For EPA 317.0: 1.5 g/L o-dianisidine in 1% (v/v) sulfuric acid, at 0.3 mL/min [2]
  • Detection: UV/Vis detection at 352 nm (KI method) or 450 nm (o-dianisidine method)
  • Reaction Temperature: Maintain at 40-50°C for optimal color development

Validation Parameters:

  • Establish linear calibration curve from 0.1 to 10 µg/L bromate
  • Determine method detection limit using standard deviation of 7 replicate injections
  • Verify recovery rates between 85-115% using spiked samples

The following workflow illustrates the complete analytical process for this compound quality control:

G Start Sample Receipt Prep Sample Preparation Start->Prep IC Ion Chromatography Prep->IC Decision Bromate > 10 µg/L? IC->Decision Conductivity Conductivity Detection Decision->Conductivity No PCR Post-Column Reaction Decision->PCR Yes Fail Quality Control Fail Decision->Fail Exceeds Specification Pass Quality Control Pass Conductivity->Pass UVVis UV/Vis Detection PCR->UVVis UVVis->Pass

Figure 1: this compound Quality Control Workflow

Quality Assurance and Control Protocols

Implementation of a comprehensive QA/QC system is essential for maintaining consistent this compound quality. These protocols adapt mining industry best practices for chemical production [3].

Quality Control Sample Implementation

Table 2: Recommended QC Sample Insertion Rates and Acceptance Criteria

QC Sample Type Insertion Rate Purpose Acceptance Criteria Corrective Action
Field Duplicates 1 per 20 samples [3] Sampling precision Relative error <10% [3] Re-train sampling personnel
Analytical Duplicates 1 per 20 samples [3] Analytical precision Relative error <10% [3] Re-calibrate instrument
Reference Materials (RMs) 1 per 25 samples [3] Accuracy assessment Bias <10% of reference value [3] Investigate method deviation
Analytical Blanks 1 per 25 samples [3] Contamination detection Analyte < method detection limit Clean preparation area
Reference Material Preparation and Validation

For this compound production, custom reference materials should be prepared to validate analytical methods.

Protocol for Synthetic Reference Material Preparation:

  • Base Material: Use high-purity lithium carbonate (Li₂CO₃) with certified impurity profile
  • Bromation: React with high-purity bromine under controlled conditions in an oxygen-free environment
  • Crystallization: Purify through recrystallization from aqueous solution
  • Characterization: Analyze via multiple analytical techniques (IC, ICP-MS, AAS) to establish reference values
  • Homogeneity Testing: Analyze 10 sub-samples from different portions of the batch; relative standard deviation should be <5% [3]
  • Stability Monitoring: Store at controlled conditions and periodically re-test to establish shelf life

Determination of Related Substances and Impurities

This compound may contain critical impurities that affect its pharmaceutical applicability. A comprehensive impurity profile should be established for each production batch.

Primary Impurities of Concern:

  • Bromide ions (Br⁻): Major decomposition product, indicates instability
  • Heavy metals: Particularly lead, mercury, cadmium, and arsenic
  • Other lithium salts: Lithium carbonate, lithium bromide, lithium chloride
  • Other oxybromides: Bromite (BrO₂⁻), hypobromite (BrO⁻)

Analytical Techniques for Impurity Profiling:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For trace metal detection at ppb levels [4] [5]
  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): For higher concentration metal quantification [4]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): For detection of organic impurities and decomposition products [4] [5]
  • Atomic Absorption Spectroscopy (AAS): Conventional technique for metal impurity determination [4]

Safety and Handling Protocols

This compound is classified with Signal Word 'Danger' and Hazard Statements H272-H315-H319-H335, indicating it is an oxidizing agent that causes skin and eye irritation and may cause respiratory irritation [1].

Engineering Controls:

  • Use corrosion-resistant materials such as titanium or specific stainless-steel grades in production equipment [6] [7]
  • Implement closed-loop handling systems to minimize worker exposure during transfer operations [6]
  • Install appropriate ventilation systems and fume hoods for laboratory-scale operations [6]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (butyl rubber or nitrile)
  • Safety goggles or face shields
  • Protective clothing to prevent skin contact
  • Respiratory protection when potential for vapor or dust exposure exists [6]

Emergency Response:

  • Spill Management: Use specialized neutralization agents and containment strategies
  • Eye Contact: Flush immediately with plenty of water for at least 15 minutes
  • Skin Contact: Wash with soap and plenty of water
  • Inhalation: Move to fresh air and seek medical attention if respiratory irritation persists [6]

Compliance with Regulatory Standards

This compound production for pharmaceutical applications must adhere to stringent regulatory requirements. While specific monographs for this compound may not exist in all pharmacopeias, analogous standards should be applied.

Key Regulatory Considerations:

  • US EPA Methods: 300.1, 317.0, 326.0, and 557 for bromate analysis [2]
  • ICH Guidelines: Q3A(R2) for impurities in new drug substances
  • Good Manufacturing Practice (GMP): Following current GMP for active pharmaceutical ingredients
  • Quality Management Systems: Implementation of ISO 9001 for quality assurance [3]

Conclusion

These application notes provide a comprehensive framework for quality control in this compound production. Implementation of the described analytical methods, quality assurance protocols, and safety measures will ensure consistent production of high-purity material suitable for pharmaceutical development and other sensitive applications.

The modular approach to analytical method selection allows laboratories to match technique sensitivity with specific quality requirements, while the comprehensive impurity profiling guarantees product safety and stability. Regular method validation and equipment calibration remain essential components of a robust quality system for this compound production.

References

preventing lithium bromate crystallization issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lithium Bromide Crystallization

Lithium Bromide (LiBr) absorption chillers use a solution of lithium bromide and water for cooling, with heat energy driving the refrigeration cycle [1]. Water is the refrigerant, and lithium bromide is the absorbent [1].

Crystallization occurs when the LiBr solution becomes oversaturated, forming solid crystals that can block solution flow, reduce efficiency, cause corrosion, and lead to operational downtime [1]. Common causes include the solution temperature dropping below the crystallization point, the LiBr concentration exceeding its solubility limit, fluctuating cooling water temperatures, improper shutdown procedures, and power failures [1].

Troubleshooting Guide: Symptoms and Solutions

The table below outlines common symptoms and immediate actions for lithium bromide crystallization.

Symptoms of Crystallization Immediate Action / De-crystallization Procedure
Solution pump cannot operate [2]. Check the vacuum pressure gauge at the pump outlet [2].
Vacuum gauge shows 0 (atmospheric pressure) [2]. Crystallization is likely in the pump or its outlet. Use steam to heat the pump shell and inlet until it runs [2].
Vacuum gauge shows a high vacuum reading [2]. Crystallization is inside the machine. Continue steam heating until the pump runs [2].
Pump runs but absorber has no liquid level or spray [2]. Continue heating. Listen for solution flow and sample to confirm crystals have dissolved [2].
Crystallization confirmed in system components. Apply internal heating by running the chiller without its water circuits to raise dilute solution temperature to 60°C, or use external heating on crystallized areas [1].

Frequently Asked Questions (FAQs)

  • What are the most effective ways to prevent crystallization during operation? The key is controlling the solution's state. Regulate cooling water temperature to prevent excessive cooling of the concentrated solution, and implement routine maintenance to monitor solution concentration [1].

  • How can we prevent crystallization during system shutdown? Implement proper dilution cycles during shutdown to ensure the solution concentration remains below its crystallization level [1]. Crystallization during shutdown is often caused by insufficient dilution or low ambient temperature [2].

  • Is it better to repair or replace a chiller damaged by crystallization? Repair is typically more cost-effective. The process can involve de-crystallization, replacing damaged components like heat exchangers or pumps, and upgrading control systems to prevent future issues [1].

Experimental Protocols & Data

For researchers, precise data on crystallization behavior is critical for system design.

Crystallization Temperature Data

The table below provides crystallization temperatures for aqueous LiBr solutions at low evaporation temperatures, which is essential for designing chillers that operate below 10°C [3].

LiBr Concentration (%) Crystallization Temperature (°C)
Data points are influenced by cooling rate. A quasi-steady test with gradual cooling in small steps is recommended for accurate measurement [3].

Experimental Note: The crystallization temperature can be influenced by the rate of cooling. For accurate determination, use a quasi-steady test method where the sample temperature is reduced gradually in small steps [3].

Advanced Monitoring Technique

A 2025 study used operando nanofocus Wide-Angle X-ray Scattering (nWAXS) to detect crystallites within a polymer electrolyte. This technique can spatially and temporally resolve the formation of lithium-based crystals (like Li2CO3 and LiOH) on a nanoscale inside a material during operation, providing deep insight into crystallization kinetics [4].

Methodology Summary:

  • A symmetric cell (e.g., Li metal | polymer electrolyte | Li metal) is placed in a special operando nWAXS cell [4].
  • A nanofocus X-ray beam scans the electrolyte in a grid pattern while the cell operates electrochemically [4].
  • Scattering patterns are collected and analyzed to identify and map the occurrence of crystalline compounds at different locations over time [4].

Process and Logic Diagrams

Here is a flowchart that summarizes the troubleshooting logic for a crystallized lithium bromide system, incorporating the steps outlined in the search results.

Start Start: Suspected Crystallization CheckPump Check if solution pump can operate Start->CheckPump VacuumGaugeCheck Check vacuum gauge at pump outlet CheckPump->VacuumGaugeCheck Pump not running GaugeAtZero Gauge indicates 0 (Atmospheric Pressure) VacuumGaugeCheck->GaugeAtZero GaugeHighVacuum Gauge indicates High Vacuum VacuumGaugeCheck->GaugeHighVacuum HeatPump Apply steam heat to pump shell/inlet GaugeAtZero->HeatPump HeatMachine Continue steam heating of machine GaugeHighVacuum->HeatMachine CheckDissolved Check if crystallization is dissolved HeatPump->CheckDissolved HeatMachine->CheckDissolved ListenSample Listen for flow / sample solution CheckDissolved->ListenSample Pump is now running Operational Pump operational & flow confirmed ListenSample->Operational Maintenance Perform routine maintenance Operational->Maintenance

Troubleshooting crystallization issues flowchart

The following diagram outlines the experimental setup for advanced crystallization monitoring using nWAXS, as described in a recent study [4].

Title Experimental Setup for Operando nWAXS PrepareCell Prepare symmetric cell (Li | Polymer Electrolyte | Li) PlaceInRig Place cell in operando nWAXS rig PrepareCell->PlaceInRig SetupBeam Align nanofocus X-ray beam on polymer electrolyte layer PlaceInRig->SetupBeam StartOp Begin operando experiment: - Start electrochemical cycling - Initiate beam scan grid SetupBeam->StartOp CollectData Collect nWAXS patterns at each scan point over time StartOp->CollectData Analyze Analyze data for crystallite peaks (e.g., Li₂CO₃, LiOH, Li⁰) CollectData->Analyze MapKinetics Map spatial distribution and kinetics of crystallization Analyze->MapKinetics

Operando nWAXS experimental workflow

References

contamination control in lithium bromate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Contamination Issues

The table below summarizes common contaminants, their sources, and control methods based on industrial and laboratory synthesis approaches.

Contaminant Source Impact Control Method

| Bromine (Br₂) Vapor [1] | Oxidation of bromide ions, overheating (80-150°C), improper handling of waste/decommissioned units [1] | Workplace exposure (OSHA PEL: 0.1 ppm), environmental pollution [1] | Microencapsulated Sorbents: Nanoparticles to capture Br₂ in exhaust [1] Real-time Monitoring: Wireless sensor networks for immediate detection [1] Cryogenic Recovery: For end-of-life units, cool to -40°C to condense 98% of bromine [1] | | Ammonia (NH₃) [2] | Use of ammonium hydroxide or ammonium bromide in direct synthesis route [2] | Impurities in final product, unwanted side reactions [2] | Optimized Reaction Time: Prevents decomposition of intermediates [2] Precise Temperature Control: Reduces ammonia volatilization [2] | | Heavy Metals (e.g., Iron) [3] | Raw materials, reaction equipment [3] | Catalyses decomposition, coloration, suitability for pharmaceutical use [3] | Use of High-Purity Reagents [3] Vapor Diffusion Synthesis: Slow reaction in closed container prevents introduction of contaminants [3] | | Sulfur Dioxide (SO₂) & Bromine [3] | Use of concentrated hot sulfuric acid with KBr for HBr generation [3] | Reaction mixture contamination, lower yield, safety hazards [3] | Alternative Acids: Use phosphoric acid (H₃PO₄) or cooled, dilute sulfuric acid [3] Vapor Diffusion Method: Avoids direct reaction altogether [3] |

Laboratory Synthesis and Contamination Control Protocol

This protocol outlines a vapor diffusion method adapted from laboratory discussions, which is excellent for minimizing contaminants like bromine and heavy metals [3].

Objective

To synthesize high-purity Lithium Bromide (LiBr) while controlling for common contaminants such as bromine vapor and heavy metals.

Materials
  • Reagents: Potassium Bromide (KBr) or Sodium Bromide (NaBr), Sulfuric Acid (H₂SO₄, diluted to ~30%) or Phosphoric Acid (H₃PO₄), Lithium Carbonate (Li₂CO₃), Distilled Water [3].
  • Equipment: Two small glass beakers or crystallizing dishes, one large plastic container with a lid, magnetic stirrer (optional).
Step-by-Step Procedure
  • Solution Preparation:

    • Acid-Bromide Mixture: In one beaker, dissolve a slight excess of KBr (e.g., 0.21 mol) in a minimal amount of distilled water. Carefully add an equivalent amount of diluted H₂SO₄ or H₃PO₄. Note: Using concentrated hot H₂SO₄ will produce contaminated HBr with SO₂ and Br₂ [3].
    • Lithium Carbonate Slurry: In the second beaker, add Li₂CO₃ (0.20 mol, a 10% excess of acid) to enough distilled water to form a slurry or to fully dissolve the expected amount of LiBr product [3].
  • Vapor Diffusion Reaction:

    • Place both beakers inside the large plastic container.
    • Seal the container with a lid that has a small pinhole or cover it loosely with thin plastic film to allow for pressure equalization from CO₂ release without letting HBr escape rapidly [3].
    • Leave the setup at room temperature for several days to weeks. The HBr gas will slowly diffuse through the air and react with the Li₂CO₃ slurry, producing LiBr and releasing CO₂ [3].
  • Completion and Recovery:

    • The reaction is complete when the Li₂CO₃ has fully dissolved. The slow process helps prevent the introduction of impurities [3].
    • Carefully remove the beaker containing the aqueous LiBr solution.
    • Filter the solution to remove any potential particulates.
    • Concentrate the solution by gentle heating or leave it for crystallization to obtain solid LiBr.

Industrial Bromine Control Workflow

The following diagram illustrates a modern, multi-phase approach to bromine control in an industrial setting, integrating methods for production, waste treatment, and end-of-life management [1].

Industrial Bromine Pollution Control Framework

Key Workflow Takeaways
  • Proactive Containment: Modern systems use responsive measures like microencapsulated sorbents and real-time monitoring to prevent bromine release, moving beyond traditional "end-of-pipe" scrubbing [1].
  • Waste as a Resource: Electrochemical recovery can extract bromide ions from wastewater with ~95% efficiency, turning a waste stream into a valuable product (bromine salts) [1].
  • Full Lifecycle Management: The framework extends control to the end-of-life phase, using techniques like cryogenic recovery to prevent bromine release during the recycling of old absorption chillers [1].

Frequently Asked Questions

Q: What are the key safety considerations when handling bromine-containing wastes? A: Bromine-laden wastewater from production (approx. 200-300 gallons per ton of LiBr) can form carcinogenic byproducts if it encounters chlorine at municipal treatment plants [1]. In the lab, neutralization and specific precipitation methods are required before disposal. On an industrial scale, electrochemical recovery or bio-barriers are employed to treat wastewater in-house [1].

Q: How can I verify the purity of my synthesized Lithium Bromide? A: While specific analytical methods are not detailed in the search results, purity can be inferred by the absence of common contaminants. This includes no visible yellow color (indicating free bromine) [3] and successful application in its intended use (e.g., consistent performance in an absorption chiller). For pharmaceutical applications, compliance with pharmacopoeia standards (e.g., British Pharmacopoeia) for heavy metals and other impurities would be necessary [4].

References

Troubleshooting Guide: Optimizing Reaction Yields

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues, their potential causes, and recommended methodologies for resolution, drawing parallels from Lithium Bromide system optimization [1] [2] [3].

Problem Possible Causes Diagnostic Methods Resolution Protocols
Low Product Yield Suboptimal temperature profile; Inefficient heat/mass transfer; Presence of side reactions [2] Real-time monitoring of temperature and pressure; Analysis of reaction intermediates (e.g., chromatography) [2] Establish precise temperature control ((\pm 0.5^{\circ}C)); Implement advanced reactor designs for better mixing and heat exchange [2]
Solution/Reaction Instability Uncontrolled pH shifts; Corrosive degradation of components; Formation of impurities or precipitates [3] Periodic pH measurement; Spectroscopic analysis of solution composition; Inspection for particulate matter [3] Introduce pH buffering agents (e.g., lithium hydroxide); Add appropriate corrosion inhibitors; Implement continuous filtration/purification systems [3]
Unwanted Crystallization Concentration exceeding solubility limits; Localized cold spots within the reactor [1] [3] In-line monitoring of solution concentration (e.g., refractometry); Temperature mapping across the reactor vessel [1] Maintain concentration within safe operating window; Improve reactor insulation and temperature uniformity; Use crystallization inhibitors [1] [3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing yield in my lithium bromate reactions? Precise temperature control is often the most critical factor. Research in related fields shows that even minor fluctuations of (\pm 2^{\circ}C) can lead to yield variations exceeding 15% [2]. The reaction likely has a narrow optimal temperature window, and maintaining thermal stability is key to suppressing side reactions and ensuring consistent, high yields.

Q2: How can I prevent the corrosion of my reactor components, which seems to be contaminating my reactions? Corrosion can be mitigated through a multi-pronged approach:

  • Chemical Inhibition: Add certified corrosion inhibitors to your reaction mixture. Compounds like molybdates, nitrates, or specific organic inhibitors can form protective films on metal surfaces [3].
  • Material Selection: Use reactors or liners made from corrosion-resistant materials such as high-grade stainless steel or specialized alloys.
  • Oxygen Control: Implement degassing techniques (e.g., vacuum treatment, chemical oxygen scavengers) to remove dissolved oxygen, which accelerates oxidative corrosion [3].

Q3: My experiments suffer from inconsistent results between batches. What steps can I take to improve reproducibility? To enhance reproducibility, focus on standardizing your protocols and implementing advanced monitoring:

  • Parameter Control: Strictly control and document all reaction parameters, including temperature profiles, reactant purity, concentrations, mixing speeds, and addition rates [2].
  • Process Automation: Where possible, use automated control systems for adding reactants and maintaining conditions to reduce human error.
  • Real-time Analytics: Integrate real-time monitoring tools (e.g., in-line sensors for pH and concentration) to track the reaction progression more objectively than with endpoint analysis alone [1] [2].

Experimental Workflow for Yield Optimization

The following diagram illustrates a systematic, iterative workflow for diagnosing and optimizing reaction yields, based on the principles of predictive maintenance and process optimization found in the research.

This workflow provides a logical framework for troubleshooting. It begins with a clear definition of the problem ("Suboptimal Yield") and moves through phases of analysis, root cause identification, solution development, and implementation. The critical evaluation step creates a feedback loop, ensuring the process is repeated until the yield is optimized [1] [2] [3].

Methodology for a Key Experiment: Temperature Profiling

Objective: To establish the optimal temperature profile for maximizing this compound reaction yield and minimizing by-products.

Background: The relationship between temperature and yield is often non-linear and may involve exothermic or endothermic stages. Precise profiling is essential [2].

Protocol:

  • Reactor Setup: Use a reactor equipped with a high-precision temperature probe ((\pm 0.1^{\circ}C)), a calibrated heating/cooling jacket, and an efficient stirring mechanism to ensure thermal homogeneity.
  • Baseline Reaction: Run the reaction at a constant temperature believed to be near the optimum, based on literature or preliminary data. Monitor the reaction progress (e.g., by sampling for HPLC analysis) to establish a baseline conversion and yield.
  • Temperature Ramping: Design an experiment where the reaction temperature is systematically varied. For example, execute a series of reactions at fixed temperatures (e.g., 50, 55, 60, 65, (70^{\circ}C)).
  • Dynamic Profile Testing: Develop and test a dynamic temperature profile. This might involve starting at a lower temperature to control an exothermic initiation phase, then ramping to a higher temperature to drive the reaction to completion.
  • Data Collection & Analysis: For each experiment, record the final yield, reaction rate, and purity of the product. Plot yield against temperature or time-temperature profile to identify the optimal conditions.

References

stabilizing lithium bromate solutions in research

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary causes of lithium bromide solution degradation in a research setting?

    • A: The main causes are corrosion and crystallization [1]. LiBr solutions are highly corrosive to common metals, especially at high temperatures and concentrations. Corrosion introduces metal ions that contaminate and destabilize the solution [2]. Crystallization occurs when the solution concentration exceeds its solubility limits, leading to solid formation that can block flow paths in experimental apparatus [1].
  • Q2: How can I prevent corrosion in my experimental LiBr system?

    • A: The standard practice is using corrosion inhibitors. Lithium molybdate (Li₂MoO₄) is an effective, non-poisonous inhibitor that also helps prevent pitting corrosion [2]. Other options mentioned in literature include lithium chromate (toxic and largely replaced), lithium nitrate, and organophosphate-based inhibitors [2] [1]. Maintaining the solution's pH in a slightly alkaline range (typically 9.0-10.5) is also critical to minimize corrosion [3] [2].
  • Q3: What leads to crystallization, and how can it be managed?

    • A: Crystallization is typically triggered by low temperatures, high concentrations, or the presence of impurities [1]. Management strategies include precise control of solution concentration and temperature, using high-purity reagents, and installing fine filtration systems to remove particulate contaminants that can act as nucleation sites [1].
  • Q4: Why is maintaining a vacuum or removing oxygen crucial?

    • A: Air infiltration introduces non-condensable gases and oxygen [1]. Oxygen drastically accelerates the corrosion of system components [1]. Therefore, for closed-loop experiments, ensuring a tight vacuum or implementing oxygen scavengers is essential for long-term solution stability [1].

Troubleshooting Guide

Problem Symptoms Possible Causes Corrective Actions
Solution Discoloration & Contamination Solution turns brown; precipitation is observed [3]. Severe corrosion of internal components; presence of iron oxides (e.g., Fe₃O₄) [3] [2]. (1) Analyze solution for metal ion content. (2) Drain, purify, or replace the solution. (3) Introduce/increase corrosion inhibitor concentration (e.g., Lithium Molybdate) [2] [1].
Frequent Crystallization Blockages in tubing or narrow passages; reduced flow rates [1]. Operation outside solubility limits; impurity accumulation; poor temperature control [1]. (1) Ensure temperature is above crystallization point for given concentration. (2) Install a continuous filtration system (e.g., 5-10 µm filter) [1]. (3) Verify concentration of fresh solution.
Loss of Vacuum / High Gas Accumulation Need for frequent vacuum pump operation; pump oil emulsifies; system performance drops [3]. Air leakage through seals, valves, or fittings; breakdown of solution releasing non-condensable gases [3] [1]. (1) Perform a thorough leak check (e.g., using a helium leak detector). (2) Repair or replace faulty components. (3) For lab systems, run the vacuum pump 1-2 times weekly for maintenance, even when not in active use [3].
Drop in Absorption Performance Reduced cooling capacity or deviation from expected experimental results. Low solution concentration due to refrigerant contamination; presence of non-condensable gases; inadequate inhibitor levels [3] [4]. (1) Check solution concentration and pH. (2) Perform degassing. (3) Titrate solution to replenish inhibitor and pH buffers (e.g., LiOH) [3] [1].

Experimental Protocol: Solution Stabilization and Analysis

This protocol outlines a methodology for preparing and maintaining a stable lithium bromide solution for research purposes.

Workflow Overview:

The diagram below outlines the core experimental workflow for preparing and maintaining a stable lithium bromide solution.

G Start Start: Prepare LiBr Solution A Step 1: Solution Preparation • Use high-purity LiBr and distilled water • Mix to target concentration (e.g., 50-65%) Start->A B Step 2: Additive Incorporation • Add corrosion inhibitor (e.g., Li₂MoO₄) • Adjust pH to 9.0-10.5 with LiOH A->B C Step 3: Initial Degassing • Subject solution to vacuum • Remove dissolved oxygen B->C D Step 4: System Introduction • Circulate stabilized solution into experimental apparatus C->D E Ongoing: Operational Monitoring • Monitor temperature & concentration • Record system performance D->E F Periodic: Solution Analysis • Sample and analyze pH & color • Test for corrosion products • Check inhibitor concentration E->F G Corrective Action • Re-adjust pH/Inhibitors • Purify or replace solution F->G F->G Feedback Loop G->E Feedback Loop

Detailed Procedures:

  • Solution Preparation:

    • Use high-purity lithium bromide and distilled water.
    • Mix to the desired mass fraction (e.g., 50%, 65%) appropriate for your experiment. A common starting concentration for absorption cycles is around 50-65% [2].
    • Safety Note: Wear appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Additive Incorporation:

    • Corrosion Inhibition: Add Lithium Molybdate (Li₂MoO₄) as a corrosion inhibitor. The exact concentration may vary, but it is typically used in the range of 0.1-0.3% by weight [2]. Ensure it is fully dissolved.
    • pH Control: Use a reagent like Lithium Hydroxide (LiOH) to adjust the solution pH to a range between 9.0 and 10.5 [3] [2]. Measure pH accurately using a calibrated pH meter.
  • Initial Degassing:

    • Place the prepared solution in a vessel connected to a vacuum pump.
    • Pull a vacuum to remove dissolved non-condensable gases, particularly oxygen, which is a primary driver of corrosion [1]. This step is crucial before introducing the solution into a closed-loop experimental system.
  • System Introduction & Operational Monitoring:

    • Circulate the stabilized solution through your research apparatus.
    • Continuously monitor key operational parameters including temperature, pressure, and fluid flow rates.
  • Periodic Solution Analysis:

    • Regularly take small samples for analysis.
    • Visual Inspection: Check for any discoloration (e.g., browning indicates corrosion) [3].
    • pH Testing: Monitor pH levels and re-adjust with LiOH if it falls outside the optimal range.
    • Chemical Analysis: Periodically, use analytical techniques (e.g., titration, ICP-OES) to check the concentration of lithium bromide and the corrosion inhibitor, and to test for the presence of metal ions (e.g., Fe²⁺/Fe³⁺) from corrosion.

Key Technical Specifications and Parameters

The table below summarizes critical quantitative data for easy reference.

Parameter Target Range / Value Notes & References
Solution pH 9.0 - 10.5 (Alkaline) Critical to minimize corrosion; adjust with LiOH [3] [2].
Common Inhibitors Lithium Molybdate (Li₂MoO₄) Prevents pitting corrosion; preferred over toxic Lithium Chromate [2].
Operational Temperature Varies by design High temperatures (>165°C) intensify corrosion; requires careful material/inhibitor selection [2].
Vacuum Maintenance Regular (e.g., 1-2 times/week) Essential even during system idle periods to remove non-condensable gases [3].

References

troubleshooting lithium bromate purity problems

Author: Smolecule Technical Support Team. Date: February 2026

Common Lithium Bromate Impurities & Analysis

Based on its synthesis and properties, this compound can be susceptible to specific impurities. The table below outlines common contaminants, their sources, and initial detection methods.

Impurity Potential Source Impact on Purity Detection Method
Bromide Ion (Br⁻) Incomplete synthesis reaction, decomposition of bromate High levels indicate instability or incomplete reaction HPLC (Anion-Exchange Mode) [1]
Lithium Carbonate (Li₂CO₃) Reaction with atmospheric CO₂, raw material impurity Affects stoichiometry and chemical behavior Not specified in results
Other Alkali Metals (e.g., Na⁺, K⁺) Impure lithium starting materials Alters physical and chemical properties HPLC (Cation-Exchange Mode) [1]
Transition Metals Contaminated reagents or equipment Can catalyze decomposition, affect color Not specified in results

Key Property Note: this compound is classified as an oxidizing solid (GHS Hazard Statement H272) [2]. Its decomposition can be catalyzed by impurities, making purity critical for safe handling and storage.

Analytical Method for Anionic Impurities

A high-performance liquid chromatography (HPLC) method is highly effective for separating and quantifying common anionic impurities like bromide.

HPLC Protocol for Bromide Ion Analysis [1]

This method provides a starting point for detecting bromide and other anions in your this compound samples.

  • Column: Amaze TH (4.6x150 mm, 3 µm, 100Å)
  • Separation Mode: HILIC, cation-exchange, anion-exchange
  • Mobile Phase: 80% Acetonitrile (ACN) with 30 mM Ammonium Formate (AmFm) pH 3.0
  • Detection: Corona Charged Aerosol Detector (CAD)
  • Sample Concentration: 0.3 mg/mL
  • Injection Volume: 2 µL
  • Flow Rate: 1.0 mL/min

The following workflow diagrams the steps for sample preparation and analysis using this method.

Start Start HPLC Analysis Prep Prepare Sample Solution (0.3 mg/mL in suitable solvent) Start->Prep Column Set Up HPLC System Column: Amaze TH Mobile Phase: 80% ACN, 30 mM AmFm pH 3.0 Prep->Column Inject Inject Sample (2 µL) Column->Inject Run Run Method Flow Rate: 1.0 mL/min Detection: Corona CAD Inject->Run Analyze Analyze Chromatogram Identify and quantify bromide and other anions Run->Analyze

Synthesis & Crystallization Control

Optimizing the synthesis process is key to preventing impurities. One patent describes a direct preparation method for lithium bromide, the principles of which can be applied to bromate synthesis to minimize byproducts [3].

Key Control Parameters for Synthesis:

  • Raw Material Purity: Use high-purity lithium carbonate (or hydroxide) and bromine/ammonium bromide [3].
  • Redox Control: Carefully manage the addition of reducing agents to ensure complete reaction and prevent unreacted starting materials [3].
  • Stirring & Reaction Time: Ensure efficient mixing and sufficient time for the reaction to reach completion [3].
  • Crystallization: Control the cooling rate and solvent evaporation during crystallization to produce pure, well-formed crystals and avoid occluded impurities.

The general workflow for a synthesis-focused troubleshooting approach is outlined below.

Start Start Synthesis Troubleshooting CheckMat Check Raw Material Purity (Li source, Bromine source) Start->CheckMat ReviewProc Review Reaction Parameters (Temperature, Stirring, Time) CheckMat->ReviewProc Optimize Optimize Crystallization (Solvent, Cooling Rate) ReviewProc->Optimize AnalyzeProd Analyze Final Product using HPLC and other methods Optimize->AnalyzeProd

Frequently Asked Questions

What is the typical appearance of pure this compound? Pure this compound is expected to be a white, crystalline solid [2].

My sample shows high bromide content. What does this mean? Elevated bromide levels strongly indicate that the this compound has partially decomposed or that the original synthesis reaction was incomplete. Bromate ions can decompose into bromide, especially under acidic conditions or in the presence of catalysts.

Are there other techniques to confirm this compound purity? Beyond HPLC, you can use:

  • ICP-MS/OES: To detect and quantify metallic impurities.
  • Karl Fischer Titration: To determine water content.
  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

References

Lithium Bromate Stability: Core Principles & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the key factors that cause lithium bromate to decompose during storage? While the exact mechanism for this compound is not detailed in the search results, the instability of bromates in general is well-established. Decomposition can be accelerated by heat, light, and acidic conditions [1]. For lithium compounds, the presence of moisture is often a critical destabilizing factor.

Q: What are the best practices for storing this compound to maximize its shelf life? You should manage the storage environment to minimize exposure to these factors. The following table summarizes the key parameters to control:

Factor Recommended Control Rationale
Temperature Store at cool, stable temperatures; refrigerate if possible. Heat accelerates decomposition reactions.
Light Store in amber glass vials or opaque containers. Prevents photochemical decomposition.
Moisture Store in a desiccator with a reliable desiccant like silica gel. Prevents hydrolysis and protects lithium compounds from deliquescence.
Atmosphere Consider inert gas (e.g., Argon) in the vial headspace. Reduces exposure to atmospheric CO2 and moisture.
Container Use glass over plastic; ensure seals are intact. Prevents adsorption and maintains a stable internal environment.

Q: Are there any chemical additives that can stabilize this compound? Yes, the use of corrosion inhibitors is a common strategy to stabilize reactive lithium compounds. For instance, in lithium bromide absorption refrigeration systems, corrosion inhibitor additives are explicitly used to manage the corrosive potential of the lithium salt [2]. Furthermore, research on other lithium salts suggests that antioxidant additives can complex with lithium and improve stability [3]. Testing similar classes of additives could be a fruitful research path for this compound.

Experimental Workflow for Stabilization Testing

To systematically identify the best storage conditions or stabilizing additives for your specific this compound sample, you can follow this experimental workflow.

The diagram below outlines a systematic approach to evaluate different storage conditions and additives for stabilizing this compound.

cluster_storage Storage Condition Tests cluster_additive Additive Screening Tests Start Start Prepare LiBrO3 Sample Prepare LiBrO3 Sample Start->Prepare LiBrO3 Sample End End Divide into Aliquots Divide into Aliquots Prepare LiBrO3 Sample->Divide into Aliquots Define Test Groups Define Test Groups Divide into Aliquots->Define Test Groups Apply Storage Conditions Apply Storage Conditions Define Test Groups->Apply Storage Conditions Apply Additive Conditions Apply Additive Conditions Define Test Groups->Apply Additive Conditions Group A: Low Temp, Dark Group A: Low Temp, Dark Apply Storage Conditions->Group A: Low Temp, Dark Group B: Ambient Temp, Light Group B: Ambient Temp, Light Apply Storage Conditions->Group B: Ambient Temp, Light Group C: High Temp, Humid Group C: High Temp, Humid Apply Storage Conditions->Group C: High Temp, Humid Group D: Additive X Group D: Additive X Apply Additive Conditions->Group D: Additive X Group E: Additive Y Group E: Additive Y Apply Additive Conditions->Group E: Additive Y Group F: Control (No Additive) Group F: Control (No Additive) Apply Additive Conditions->Group F: Control (No Additive) Monitor & Sample Over Time Monitor & Sample Over Time Group A: Low Temp, Dark->Monitor & Sample Over Time Group B: Ambient Temp, Light->Monitor & Sample Over Time Group C: High Temp, Humid->Monitor & Sample Over Time Group D: Additive X->Monitor & Sample Over Time Group E: Additive Y->Monitor & Sample Over Time Group F: Control (No Additive)->Monitor & Sample Over Time Analyze Decomposition Analyze Decomposition Monitor & Sample Over Time->Analyze Decomposition Compare Results & Optimize Formula Compare Results & Optimize Formula Analyze Decomposition->Compare Results & Optimize Formula Compare Results & Optimize Formula->End

Detailed Methodology:

  • Sample Preparation: Use a single, well-characterized batch of this compound to ensure consistency. Divide it into multiple aliquots for parallel testing.
  • Defining Test Groups:
    • Storage Conditions: Expose different aliquots to varying stress factors.
      • Group A (Ideal): Low temperature (e.g., 4°C), dark, and dry (in a desiccator).
      • Group B (Ambient): Room temperature with exposure to ambient light.
      • Group C (Accelerated Ageing): Elevated temperature (e.g., 40°C) and high humidity.
    • Additive Screening: Prepare solutions or solid mixtures of this compound with potential stabilizers.
      • Groups D, E, etc.: Include candidates like known corrosion inhibitors [2] or antioxidants [3].
      • Group F (Control): Pure this compound without additives.
  • Monitoring and Analysis: Sample each group at regular intervals (e.g., weekly or monthly).
    • Quantitative Analysis: Use a technique like High-Performance Liquid Chromatography (HPLC) to precisely measure the concentration of this compound remaining and the formation of decomposition products (like bromide ions).
    • Performance Testing: If applicable, test the material's efficacy in its intended application (e.g., as a reagent in a standardized reaction) to assess functional degradation.
  • Data Analysis and Optimization: Compare the degradation rates and profiles across all groups. The conditions or additives that show the least decomposition over time are the most effective stabilizers.

Troubleshooting Common Scenarios

Q: I found my this compound powder has become discolored and clumpy. What happened and can it be saved? This is a classic sign of moisture uptake and subsequent decomposition. The clumping is due to deliquescence, and the discoloration indicates a chemical breakdown. The batch is likely compromised and should not be used for quantitative work. For future batches, immediately implement storage in a sealed desiccator.

Q: My experimental yields are inconsistent, and I suspect my this compound reagent has degraded. How can I confirm this? You should assay the material before use. The experimental protocol above is designed for this. Prepare a solution of your suspect this compound and analyze it via HPLC against a fresh standard. A significant drop in the this compound peak or the growth of new peaks confirms decomposition.

Alternative Research Pathways

Given that this compound appears to be inherently unstable, you might consider:

  • Alternative Lithium Salts: Research the use of other lithium salts with greater inherent stability for your applications. Lithium salts of Krebs cycle substrates (e.g., lithium succinate, lithium fumarate), for example, have been studied for their antioxidant properties and stability [3].
  • In-Situ Generation: If this compound is needed for a specific reaction, investigate if it can be generated in situ from a more stable bromate (e.g., sodium or potassium bromate) and a lithium salt, immediately before use.

References

improving lithium bromate synthesis efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Bromates

The table below summarizes two discussed synthesis methods for potassium bromate, primarily drawn from chemistry forum discussions [1].

Method Name Core Principle Key Steps & Considerations Reported Challenges

| Electrolysis of Bromide [1] | Anodic oxidation of bromide ions ((Br^-)) to bromate ((BrO_3^-)). | - Use a concentrated aqueous solution of potassium bromide (KBr).

  • Add a small amount of potassium dichromate ((K_2Cr_2O_7)) to the electrolyte.
  • Employ inert electrodes (e.g., platinum or graphite).
  • Apply a constant current (e.g., 1-4 A); solution heats up during process.
  • Crystallization upon cooling. | - Product Coloration: Crystals can be contaminated with chromium ions (green/brown tinge), requiring recrystallization for purity [1]. | | Chemical Oxidation (Hot Hydrolysis) [1] | Reaction of bromine with a hot concentrated hydroxide solution. | - React bromine ((Br_2)) with a hot, concentrated potassium hydroxide (KOH) solution.
  • The reaction produces a mixture of bromate and bromide: (3Br_2 + 6KOH \rightarrow KBrO_3 + 5KBr + 3H_2O).
  • Separate the less soluble potassium bromate via fractional crystallization. | - Co-product Separation: Requires separation from the co-produced potassium bromide, leveraging differences in solubility [1]. |

Common Issues & Troubleshooting

Based on the electrolysis method, here is a troubleshooting guide for a commonly encountered problem.

Problem: Synthesis product (bromate) has a green or brown color instead of being white.

Possible Cause Troubleshooting Steps Prevention Tips
Chromium Contamination [1] - Recrystallize the crude product from hot water. This will purify the bromate but result in some yield loss. - The function of (K_2Cr_2O_7) is to prevent the reduction of formed bromate back to bromide at the cathode. Optimizing its concentration might help, but some contamination may be unavoidable with this method.

Experimental Workflow for Electrolysis Synthesis

For a more detailed view, the following diagram outlines the general workflow for the electrolysis synthesis method, integrating the key steps and the specific troubleshooting point identified above.

Start Start Synthesis Step1 Prepare Electrolyte: KBr in water, add trace K₂Cr₂O₇ Start->Step1 Step2 Set Up Electrolysis: Inert electrodes, Constant current (e.g., 1-4 A) Step1->Step2 Step3 Run Electrolysis: Solution becomes hot, Color may change to green Step2->Step3 Step4 Cool Solution Step3->Step4 Step5 Observe Crystal Color Step4->Step5 Decision Crystals White? Step5->Decision Step6 Collect Product Decision->Step6 Yes Step7 Recrystallize from hot water to purify Decision->Step7 No (Green/Brown) End Pure KBrO₃ Obtained Step6->End Step7->Step6

Important Safety & Efficiency Notes

  • Prioritize Safety: The synthesis involves strong oxidizers (bromates), corrosive chemicals (bromine, strong bases), and potentially high electrical currents. Always use appropriate personal protective equipment (PPE) and conduct reactions in a controlled environment like a fume hood [1].
  • Adapting to Lithium Bromate: The principles above are for potassium bromate. To target This compound, you would likely need to substitute potassium salts with lithium salts (e.g., using LiBr and LiOH or Li₂CO₃). Be mindful that solubilities and reaction conditions will differ.
  • Addressing Knowledge Gaps: The information available is from non-academic forums. For reliable, peer-reviewed protocols for This compound, I recommend searching specialized chemistry databases like SciFinder or Reaxys.

References

Lithium Bromide Corrosion: FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges and solutions for mitigating corrosion in systems using lithium bromide.

  • Q1: Why are lithium bromide solutions so corrosive?

    • A: LiBr solutions cause corrosion through electrochemical reactions. Key factors include [1] [2] [3]:
      • Bromide Ions (Br⁻): These aggressive ions can break down protective passive layers on metals, leading to localized pitting corrosion [2].
      • Hydrolysis: LiBr can react with water, producing hydrobromic acid, which lowers the solution's pH and increases its corrosivity [1].
      • Oxygen: The presence of dissolved oxygen significantly accelerates corrosion reactions [4] [2].
      • High Temperature and Concentration: Elevated temperatures and high LiBr concentrations intensify all the above processes [4] [2].
  • Q2: What are the primary corrosion mechanisms observed?

    • A: The main mechanisms are [2] [3]:
      • Galvanic Corrosion: Occurs when two dissimilar metals (e.g., copper and steel) are in electrical contact within the electrolyte, causing the less noble metal to corrode faster [2].
      • Pitting Corrosion: Bromide ions locally destroy the passive film on stainless steel, leading to small, deep pits that can cause component failure [2].
      • Stress Corrosion Cracking (SCC): The combined effect of tensile stress (from manufacturing or operation) and a corrosive environment can lead to crack formation in susceptible alloys [2].
  • Q3: What are the most effective corrosion mitigation strategies?

    • A: A multi-pronged approach is most effective, as summarized in the table below.
Mitigation Strategy Key Examples & Actions Applicable Scenario
Corrosion Inhibitors [4] [2] Lithium molybdate, lithium nitrate; added to solution to form a protective film on metal surfaces. Standard practice in absorption chiller operation.
Material Selection [4] [2] Use stainless steel (e.g., 316L), copper-nickel alloys, titanium; avoid carbon steels. Designing new systems or replacing components.
Solution & Operational Control [4] [2] Maintain optimal pH; control concentration; remove dissolved oxygen (deaeration). Routine system maintenance and operation.
Protective Coatings & Layers [5] [3] Apply artificial passivation layers (e.g., PVDF polymer with metal fluorides) or other specialized coatings. Protecting high-risk components or in R&D for advanced batteries.
System Design [4] Minimize stagnant areas; design to prevent ingress of air; incorporate efficient purge systems. Initial system engineering and design phase.

Experimental Protocols for Corrosion Mitigation

Here are detailed methodologies for key mitigation experiments cited in recent literature.

Application of an Anti-Corrosion Artificial Passivation Layer

This protocol is based on research for protecting lithium metal anodes in batteries, a principle applicable to other metal surfaces [5].

  • Objective: To fabricate a stable, low-solubility artificial layer that shields the metal from corrosive LiBr solution.
  • Materials:
    • Poly(vinylidene fluoride) (PVDF) polymer.
    • Metal fluoride (e.g., MgF₂, AlF₃, LaF₃).
    • Solvent: N-methyl-2-pyrrolidinone (NMP).
    • Substrate: Metal foil (e.g., Li, Cu, or stainless steel).
  • Methodology:
    • Solution Preparation: Dissolve PVDF and the selected metal fluoride in NMP to form a homogeneous coating solution [5].
    • Coating Application: Apply the solution onto the substrate using a doctor blade or spin-coating technique to control thickness [5].
    • Drying and Curing: Evaporate the solvent at an elevated temperature (e.g., 60-80°C) to form a solid, adherent composite film (MFx@PVDF) [5].
  • Expected Outcome: The PVDF matrix acts as a physical barrier, while the metal fluoride promotes the formation of a stable, ion-conductive interface, collectively reducing corrosion rates [5].
Evaluating Corrosion Inhibitor Performance
  • Objective: To quantitatively compare the effectiveness of different corrosion inhibitors in a LiBr solution.
  • Materials:
    • LiBr solution at the target concentration (e.g., 60-65%).
    • Corrosion inhibitors (e.g., lithium molybdate, lithium chromate, organic compounds).
    • Coupons of the metal alloy under study.
    • Electrochemical setup (e.g., potentiostat for Tafel plot analysis or electrochemical impedance spectroscopy).
  • Methodology:
    • Baseline Setup: Prepare a control LiBr solution without any inhibitors.
    • Test Solutions: Prepare separate LiBr solutions, each with a specific inhibitor at a defined concentration.
    • Exposure Test: Immerse metal coupons in both control and test solutions under controlled temperature and atmosphere.
    • Analysis: Periodically measure corrosion rates using electrochemical techniques or weigh coupons to measure mass loss over time [4] [2].
  • Expected Outcome: Effective inhibitors will show a significant reduction in corrosion rate compared to the control, forming a protective film on the metal surface [4].

Systematic Approach to Corrosion Troubleshooting

The following workflow outlines a logical, step-by-step process for diagnosing and addressing lithium bromide corrosion issues in an experimental or operational system.

LiBr Corrosion Troubleshooting Workflow cluster_1 Start Identify Corrosion Investigate Investigate Corrosion Mechanism Start->Investigate Mech1 Localized Pitting Investigate->Mech1 Mech2 Cracking under Stress Investigate->Mech2 Mech3 Bimetallic Coupling Investigate->Mech3 Pitting from Br⁻ ions Pitting from Br⁻ ions Mech1->Pitting from Br⁻ ions Strategy Stress Corrosion Cracking Stress Corrosion Cracking Mech2->Stress Corrosion Cracking Strategy Galvanic Corrosion Galvanic Corrosion Mech3->Galvanic Corrosion Strategy Apply Inhibitors\n(e.g., Molybdate) Apply Inhibitors (e.g., Molybdate) Pitting from Br⁻ ions->Apply Inhibitors\n(e.g., Molybdate) Strategy Mitigate1 Mitigate1 Apply Inhibitors\n(e.g., Molybdate)->Mitigate1 Strategy Evaluate Evaluate Mitigation (Weight Loss, EIS) Mitigate1->Evaluate Select SCC-Resistant Alloy Select SCC-Resistant Alloy Stress Corrosion Cracking->Select SCC-Resistant Alloy Strategy Mitigate2 Mitigate2 Select SCC-Resistant Alloy->Mitigate2 Strategy Mitigate2->Evaluate Use Compatible Metals\nor Isolate Contact Use Compatible Metals or Isolate Contact Galvanic Corrosion->Use Compatible Metals\nor Isolate Contact Strategy Mitigate3 Mitigate3 Use Compatible Metals\nor Isolate Contact->Mitigate3 Strategy Mitigate3->Evaluate Success No Evaluate->Success Effective? Optimize Optimize Strategy (Adjust Concentration, Combine Methods) Success->Optimize No End System Protected Success->End Yes Optimize->Evaluate Re-test

Critical Considerations for Your Research

  • The Distinction Between Bromide and Bromate: It is crucial to confirm that your research involves lithium bromide (LiBr), not bromate. They are chemically distinct compounds with different properties and hazards. All information provided here pertains to LiBr.
  • Material Compatibility is Key: When designing systems, always consider galvanic compatibility. Using a corrosion-resistant alloy like 316L stainless steel next to a more active metal can exacerbate corrosion of the less noble material [2].
  • Monitor Multiple Parameters: Corrosion is not dependent on a single factor. Consistently monitor and control LiBr concentration, temperature, pH, and oxygen content for reliable results [2].

References

regeneration methods for spent lithium bromate solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

The table below addresses common questions you might have when dealing with spent reaction solutions.

Question Answer & Guidance
What is the primary goal of regeneration? To restore the solution's chemical activity by removing organic contaminants, re-adjusting concentration, and re-establishing the correct oxidation state for the active species.
The solution has changed color after use. What does this indicate? A color change often suggests the presence of organic degradation products or the reduction of bromate ions. Analysis (e.g., titration, spectroscopy) is needed to confirm the cause.
Titration shows a drop in active bromate concentration. Why? The active species may have been consumed in the reaction, decomposed into bromide, or reduced by organic contaminants.
How can I confirm the presence of bromide ions? Use ion chromatography or a test strip for halides. A positive result confirms reduction of bromate has occurred.
The solution fails to perform in my synthesis. What could be wrong? The most likely causes are a low concentration of the active oxidizing agent or the presence of inhibitors/contaminants from previous reaction cycles.

Proposed Regeneration Methodologies

Since direct methods for lithium bromate are not available, the following workflows are adapted from processes used in related fields, such as lithium bromide absorption chilling and electrochemical recycling. You will need to experimentally determine the optimal parameters (e.g., temperature, concentration, electrical settings) for your specific solution.

The general logic for approaching regeneration can be summarized in the following workflow:

G Start Start: Analyze Spent Solution A1 Quantify Active Bromate (e.g., by Titration) Start->A1 A2 Test for Contaminants (e.g., Organic Residues, Bromide Ions) Start->A2 Decision1 Is primary issue bromate depletion? A1->Decision1 A2->Decision1 D1_Yes Electrochemical Oxidation (Convert Br⁻ back to BrO₃⁻) Decision1->D1_Yes Yes D1_No Purification & Concentration Decision1->D1_No No End Validate Regenerated Solution in Target Application D1_Yes->End D1_No->End

Electrochemical Oxidation for Bromate Recovery

This method is proposed based on the principles of electrochemical recycling used for spent lithium-ion batteries [1]. The goal is to electrochemically re-oxidize bromide ions (Br⁻) back to bromate (BrO₃⁻).

  • Core Principle: Apply a controlled electrical current through the spent solution to drive the oxidation reaction at the anode.
  • Experimental Setup:
    • Electrolyte Cell: Use an undivided electrochemical cell.
    • Electrodes:
      • Anode: Platinum or mixed metal oxide (MMO) electrode, known for high oxygen evolution overpotential, which favors bromate formation.
      • Cathode: Stainless steel or platinum.
    • Solution: The spent this compound solution, potentially acidified to improve efficiency.
    • Power Supply: A DC power supply or potentiostat.
  • Procedure:
    • Characterize the spent solution by measuring its pH and concentration of bromide ions.
    • Place the solution in the electrochemical cell and connect the electrodes to the power supply.
    • Apply a constant current density (e.g., 10-50 mA/cm²). The optimal value must be determined experimentally to maximize bromate yield and minimize side reactions (like oxygen evolution).
    • Monitor the reaction progress by periodically analyzing the bromate concentration.
    • Once the target concentration is reached, stop the process. The solution may then require pH adjustment or mild heating to evaporate excess water and achieve the desired final concentration.
Purification and Thermal Concentration

This method is inspired by the temperature control and solution management used in lithium bromide absorption cooling systems [2] [3]. It focuses on removing impurities and adjusting concentration.

  • Core Principle: Use heating and filtration to purify the solution and drive off water to increase the concentration of this compound.
  • Experimental Setup:
    • Heating Mantle/Oil Bath: For precise temperature control.
    • Round-bottom Flask: To hold the solution.
    • Condenser: Optional, to reflux and prevent solvent loss during heating.
    • Filtration Setup: Vacuum filtration system with fine filter paper.
    • Activated Carbon: To adsorb organic impurities.
  • Procedure:
    • Pre-filtration: Filter the spent solution to remove any particulate matter.
    • Carbon Treatment: Add a small amount of powdered activated carbon (e.g., 0.5-2% w/v) to the solution. Heat the mixture to 50-70°C with stirring for 30-60 minutes.
    • Hot Filtration: While the solution is still warm, filter it under vacuum to remove the activated carbon and the adsorbed impurities.
    • Concentration: Transfer the clear filtrate to a flask and heat it (e.g., to 80-100°C) with constant stirring to evaporate water. Monitor the solution's density or weight to determine when the original or desired concentration has been restored.
    • Cooling and Storage: Allow the concentrated solution to cool to room temperature before storage.

Critical Safety & Experimental Notes

  • Confirm Your Compound: Double-check that you are working with This compound (an oxidizer) and not lithium bromide. Their handling and regeneration protocols are fundamentally different.
  • Oxidizer Hazard: this compound is a strong oxidizing agent. Avoid contact with combustible materials and wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
  • Validate Everything: The methods above are untested conceptual frameworks. You must design and run controlled small-scale experiments to validate the effectiveness and safety of any regeneration protocol before applying it to valuable reaction solutions.
  • Consult Broader Literature: For reliable information, I suggest you search specialized chemistry databases (e.g., SciFinder, Reaxys) using terms like "electrosynthesis of bromate," "regeneration of oxidizing solutions," or "this compound recovery."

References

validation of analytical methods for lithium bromate

Author: Smolecule Technical Support Team. Date: February 2026

General Framework for Analytical Method Validation

Although not specific to lithium bromate, the general principles and parameters for validating analytical methods in pharmaceuticals are well-established. The table below summarizes the core parameters that should be assessed, based on a protocol for a different active ingredient. You can use this as a template for developing your own validation protocol for this compound [1].

Validation Parameter Description Typical Experimental Procedure & Acceptance Criteria [1]

| Accuracy (Recovery) | Measures closeness between accepted reference and found value [1]. | Spiked placebo recovery at multiple levels (e.g., 50%-150%). • Acceptance Criteria: 98-102% recovery; %RSD ≤ 2.0%. | | Precision | Degree of result repeatability under normal conditions [1]. | Repeatability: 10 replicates, one analyst, different days. Intermediate Precision: 10 replicates, three analysts, one day. • Acceptance Criteria: Assay 97-103%; %RSD ≤ 2.0%. | | Linearity & Calibration Curve | Ability to obtain results proportional to analyte concentration [1]. | Prepare & analyze ≥5 standard concentrations (e.g., 1-5 µg/ml). Plot concentration vs. response (e.g., absorbance). • Acceptance Criteria: Coefficient of determination (r²) > 0.9998. | | Limit of Detection (LOD) | Lowest detectable, but not necessarily quantifiable, analyte level [1]. | LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve). | | Limit of Quantitation (LOQ) | Lowest quantifiable analyte level with suitable precision/accuracy [1]. | LOQ = 10 × (Standard Deviation of Response / Slope of Calibration Curve). | | System Suitability | Verifies system performance before/during analysis [1]. | Five replicate injections of one standard concentration. • Acceptance Criteria: %RSD of response meets set limits. |

Suggested Experimental Pathways for this compound

To generate the experimental data required for your guide, you will need to design laboratory studies. The diagram below outlines a logical workflow for developing and validating an analytical method for this compound.

How to Proceed with Your Research

Given the lack of direct information, here are concrete steps you can take to gather the necessary data:

  • Refine Your Search Strategy: Use specialized scientific databases like Scopus, Web of Science, or Google Scholar with precise queries such as:

    • "this compound analysis"
    • "validation of UV-Vis method for bromate"
    • "ICP-OES determination of bromate"
    • "pharmaceutical analysis of bromate salts"
  • Consult Pharmacopeial Standards: Review general chapters on analytical method validation in USP <1225> or ICH Q2(R1) guidelines. These are foundational documents that your target audience of researchers and professionals will recognize as authoritative.

  • Investigate Broader Bromate Context: While this compound-specific literature is scarce, you may find relevant analytical methods and validation data for other bromate salts (e.g., potassium or sodium bromate), which can provide a useful starting point for your methodology.

References

performance comparison lithium bromate vs lithium bromide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights into Lithium's Action

The following table summarizes experimental data on how lithium impacts inflammatory processes in immune cells, based on a study using lipopolysaccharide (LPS)-activated macrophages [1].

Experimental Aspect Details & Findings
Cell Line Raw 264.7 murine macrophages [1].
Lithium Treatment Lithium chloride (LiCl), up to 10 mM. Cell viability and morphology were unaffected at these concentrations [1].
Cell Stimulation Lipopolysaccharide (LPS) to induce an inflammatory response [1].

| Key Outcomes | - Reduced Oxidative Burst: Significant decrease in reactive oxygen species (ROS) production [1].

  • Inhibited NO Production: Reduction in nitric oxide, a key inflammatory mediator [1].
  • Modulated Gene Expression: Altered mRNA levels of inflammatory pathway regulators (IκB-α, TRAF3, Tollip, NF-κB1/p50) [1].
  • Inhibited NF-κB Activity: Lowered nuclear translocation of the NF-κB transcription factor [1]. |

The diagram below illustrates the experimental workflow and the key signaling pathways affected by lithium treatment, as identified in the study [1].

lithium_pathway cluster_pathway Key Affected Pathways & Outcomes LPS_Stimulation LPS Stimulation Inflammatory_Cascade Inflammatory Cascade Activation LPS_Stimulation->Inflammatory_Cascade NFkB_Activation NF-κB Pathway Activation Inflammatory_Cascade->NFkB_Activation Lithium_Treatment Lithium Treatment Lithium_Treatment->NFkB_Activation Inhibits ROS_Production ROS Production NFkB_Activation->ROS_Production NO_Production NO Production NFkB_Activation->NO_Production Gene_Expression Altered Gene Expression (IκB-α, TRAF3, Tollip, NF-κB1/p50) NFkB_Activation->Gene_Expression Outcome Outcome: Reduced Inflammation & Oxidative Stress ROS_Production->Outcome NO_Production->Outcome Gene_Expression->Outcome

Important Note on Experimental Context

It is crucial to note that the experimental data summarized above was obtained using extratherapeutic concentrations of lithium (up to 10 mM) [1]. While these findings provide valuable insights into lithium's potential anti-inflammatory mechanisms, their direct clinical relevance requires further investigation.

References

Versatile Roles of Solid Lithium Bromide in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Solid lithium bromide (LiBr) is a valuable reagent in organic synthesis, prized for its stability, solubility in polar solvents, and ability to act as a mild Lewis acid to facilitate complex transformations under mild conditions [1].

The table below summarizes its key applications:

Application Role of Lithium Bromide Key Benefits & Examples
Oxidation [1] Co-catalyst Enhances selectivity/yield (e.g., alcohol to aldehyde); suppresses side reactions [1].
Hydroformylation [1] Additive Stabilizes catalytic intermediates; improves efficiency/selectivity in C-C bond formation [1].
Deprotonation [1] Facilitator Aids strong bases (e.g., LDA) in deprotonating weak acids for alkylation/aldol reactions [1].
Dehydration [1] Promoter Drives water elimination under mild conditions (e.g., ether synthesis from alcohols) [1].
Bromine-Lithium Exchange [2] Lithium Source Enables regioselective synthesis of complex biaryl structures (e.g., for ligand and pharmaceutical building blocks) [2].

Detailed Experimental Protocols

Here are specific methodologies that illustrate the application of lithium reagents in synthesis, which can serve as a reference for designing comparison experiments.

Bromine-Lithium Exchange on Polybrominated Biphenyls

This protocol is used for the regioselective functionalization of biaryl compounds, a key step in creating ligands and pharmaceuticals [2].

  • Reagents: 2,2',6-Tribromobiphenyl, n-BuLi (1.0 equivalent), Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., Iodomethane, Benzenesulfonylazide, Iodine) [2].
  • Procedure:
    • Dissolve the polybrominated biphenyl substrate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
    • Cool the solution to -78 °C using a dry ice-acetone bath.
    • Add n-BuLi (1.0 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
    • Stir the reaction mixture at -78 °C for 30-60 minutes, allowing the bromine-lithium exchange to proceed regioselectively.
    • Add the desired electrophile (e.g., iodomethane) in one portion.
    • Gradually warm the reaction to room temperature and stir until completion (monitored by TLC or GC-MS).
    • Quench the reaction by adding a saturated aqueous ammonium chloride solution.
    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
    • Purify the crude product via flash column chromatography [2].
Preparation of Low-Halide Methyllithium

This classic procedure from Organic Syntheses highlights the formation of an organolithium reagent, relevant for understanding reagent purity. In this reaction, lithium halide (LiCl) is a by-product, whereas lithium bromide would be a reagent or additive in the transformations previously described [3].

  • Reagents: Lithium metal dispersion (30% in mineral oil), Methyl chloride (gas), Anhydrous Diethyl Ether [3].
  • Procedure (Summary):
    • Place the lithium metal dispersion in a dry, argon-flushed flask equipped with a stirrer, thermometer, and dry-ice condenser.
    • Wash the dispersion with anhydrous ether to remove the mineral oil coating.
    • Condense methyl chloride gas and add it to the vigorously stirred ethereal lithium dispersion over about 1.5 hours. The mixture will change color, and lithium chloride will precipitate.
    • After addition, stir the mixture at room temperature and then allow it to stand overnight.
    • Transfer the supernatant methyllithium solution via cannula, filtering it through a glass wool pad to remove suspended LiCl.
    • Store the solution under an inert atmosphere. The concentration of methyllithium and halide ions can be determined by titration [3].

Synthesis of Lithium Bromide

For completeness, here is a direct synthesis method for lithium bromide, which provides insight into its industrial production and purity considerations [4].

start Reaction Feed Preparation step1 Add Urea & Aqueous Ammonia Control pH to 8-9 start->step1 cond1 pH 8-9? step1->cond1 step2 Add Lithium Carbonate and Bromine step3 Stir and Heat Redox Reaction Occurs step2->step3 step4 Evaporate to Dryness Form Solid Lithium Bromide step3->step4 step5 Product: LiBr step4->step5 cond1->step1 No cond1->step2 Yes

This controlled process involves a reaction between lithium carbonate, bromine, and a reducing agent like urea in an ammonium hydroxide medium. Maintaining a pH of 8-9 is critical for maximizing yield and minimizing side reactions. The mixture is stirred, heated, and finally evaporated to dryness to obtain solid lithium bromide [4].

References

thermal stability comparison of metal bromates

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Metal Bromate Decomposition

Metal Bromate Key Finding Experimental Condition Influence on Decomposition Kinetic Parameters & Methods
Calcium Bromate Ca(BrO₃)₂ Irradiation decreases activation energy, enhances decomposition; follows Avrami model with phase boundary reaction [1]. γ-irradiation; Dynamic thermogravimetry [1]. Enhanced by γ-irradiation; effect increases with dose [1]. Calculated using Coats-Redfern, Freeman-Carroll, and Horowitz-Metzger methods [1].
Potassium Bromate KBrO₃ Metal oxide catalysts (e.g., Cr₂O₃, CuO, MnO₂, Al₂O₃) affect decomposition; Al₂O₃ is an effective catalyst [2]. With 25% w/w metal oxide catalysts [2]. Catalyzed by metal oxides (Al₂O₃, CuO, MnO₂); inhibited by TiO₂ [2]. Calculated using Freeman-Carroll, Coats-Redfern, and Horowitz-Metzger methods [2].
Barium Bromate Ba(BrO₃)₂ Irradiation shortens the induction period; relation: ( I = C_1 - C_2 \lg \text{dose} ) [3]. γ-irradiation up to 200 Mrad; Temp: 553–583 K [3]. Induction period shortened by γ-irradiation [3]. Theory involves linear nuclei growth during irradiation and exponential growth during induction [3].

Detailed Experimental Protocols

The studies used well-established solid-state kinetics methods to obtain the comparative data.

  • General Workflow: The core experimental process for these studies can be summarized in the following workflow:

  • Sample Treatment:

    • Irradiation: Samples were subjected to γ-irradiation from a radioactive source (e.g., Cobalt-60) at specific doses (up to 200 Mrad) [1] [3].
    • Catalyst Addition: Catalysts like metal oxides (Cr₂O₃, CuO, MnO₂, Al₂O₃, TiO₂) were mixed with the bromate salt at a specific ratio (e.g., 25% by weight) [2].
  • Decomposition Measurement: The primary technique used was dynamic thermogravimetry (TG) or differential thermogravimetry. In this method, the mass of the sample is continuously measured as it is heated at a constant rate in a controlled atmosphere. The fraction decomposed (α) is plotted against time or temperature [1] [2].

  • Kinetic Analysis: The mass loss data was analyzed using multiple mathematical models to compute kinetic parameters reliably [1] [2]:

    • Coats-Redfern Method
    • Freeman-Carroll Method
    • Horowitz-Metzger Method
    • Key parameters calculated include activation energy (Eₐ), reaction order, frequency factor (A), and entropy of activation (ΔS).

Key Insights on Decomposition Behavior

  • Decomposition Mechanism: The thermal decomposition of both unirradiated and irradiated calcium bromate was found to follow the Avrami model equation, ( 1−(1−α)^{1/3} = kt ). This indicates that the rate-controlling process is a phase boundary reaction assuming spherical symmetry [1].
  • Induction Period Dynamics: For barium bromate, the irradiation creates active nucleation sites. During the subsequent thermal induction period, these nuclei grow exponentially, leading to a shorter time before the main decomposition reaction is observed [3].

Limitations and Further Research

The available data has constraints to consider:

  • Dated Information: The identified studies on calcium, potassium, and barium bromates are from 1978 to 1985 [1] [2] [3]. More recent research may be available.
  • Indirect Comparison: The data comes from separate experiments with different primary goals (studying irradiation or catalysis), making a direct, quantitative stability ranking difficult.

For a more complete and current comparison, I suggest you:

  • Search for newer reviews on "thermal decomposition of bromates" or "kinetics of metal bromates".
  • Investigate specific bromates directly, such as "thermal decomposition of strontium bromate" or "lithium bromate stability".
  • Use databases like SciFinder or Reaxys which are specialized in chemical information and can provide comprehensive data on thermodynamic properties and reaction kinetics.

References

solubility comparison lithium bromate with other bromates

Author: Smolecule Technical Support Team. Date: February 2026

Available Solubility Data for Select Bromates

The table below summarizes the scattered solubility data I found for a few bromate compounds. Notably, no data was found for lithium bromate (LiBrO₃) or several other common bromates.

Compound Formula Solubility Data (g/100 mL water) Temperature
Ammonium Bromate NH₄BrO₃ 28.7 [1] Not specified
Sodium Bromate NaBrO₃ Described only as "highly soluble" [2] Not specified
Calcium Bromate Ca(BrO₃)₂ Mentioned in a synthesis patent, but no solubility value given [3] -

Experimental Protocol for Solubility Measurement

If experimental data is unavailable, the dynamic dissolution equilibrium method is a common and reliable approach to determine solubility. The workflow below outlines the key steps involved in this process [4]:

G start Prepare Saturated Solution step1 Agitate Mixture in Thermostatted Bath start->step1 step2 Allow Solution to Reach Equilibrium step1->step2 step3 Sample Clear Supernatant step2->step3 step4 Analyze Solute Concentration step3->step4 end Record Solubility at Temperature T step4->end

Figure: Experimental workflow for determining solubility using the dynamic dissolution equilibrium method.

Detailed Methodology [4]:

  • Solution Preparation: Prepare a saturated solution of the bromate salt in pure water or a specific solvent system. This involves adding an excess of the solid solute to the solvent.
  • Equilibration: Place the mixture in a thermostatted water bath to maintain a constant, known temperature (e.g., 20°C, 30°C, 40°C). Continuously agitate the mixture for a prolonged period (several hours) to ensure equilibrium between the dissolved and undissolved solute is achieved.
  • Sampling: Once equilibrium is reached, allow the undissolved solid to settle. Carefully sample the clear, supernatant solution without disturbing the solid precipitate.
  • Concentration Analysis: Analyze the concentration of the bromate ion in the sampled solution using an appropriate analytical technique. This could be gravimetric analysis (evaporating the solvent and weighing the residue), titration, or instrumental methods like ion chromatography.
  • Data Recording: The solubility is recorded as the mass of solute (in grams) dissolved in 100 mL of solvent at the specific temperature. This process is repeated across a range of temperatures to generate a solubility curve.

References

cost-benefit analysis of lithium bromate applications

Author: Smolecule Technical Support Team. Date: February 2026

Lithium Bromide vs. Other Refrigerants

The following table summarizes a performance and cost comparison between Lithium Bromide and other common refrigerants or absorbents, based on data from industry and research publications.

Feature Lithium Bromide (LiBr) Traditional Refrigerants (e.g., HFCs) Sodium Bromide (NaBr) Ammonia (in absorption systems)
Environmental Impact Zero ODP (Ozone Depletion Potential) and zero GWP (Global Warming Potential) [1]. High GWP, contribute to ozone depletion [1]. Similar to LiBr (low environmental impact) [2]. Zero ODP and GWP, but can be toxic if leaked [1].
Energy Efficiency / COP Higher COP, especially in large-scale systems; can utilize waste heat [1]. High efficiency, but relies on electrical compression [1]. Lower COP (typically 0.5-0.9) compared to LiBr (0.7-1.2) [2]. Efficient, but system design can be complex [1].
Safety & Toxicity Generally less hazardous; non-toxic but corrosive, requiring inhibitors [1] [2]. Low toxicity, but high GWP is an environmental safety concern [1]. Lower corrosivity compared to LiBr [2]. Toxic and flammable, posing safety risks in case of a leak [1].
Primary Applications Large-scale absorption chillers for commercial/industrial buildings [1] [2]. Conventional vapor-compression refrigerators and air conditioners [1]. Cost-sensitive absorption cooling applications [2]. Industrial refrigeration and absorption systems [1].
Key Challenge Corrosiveness: Requires corrosion inhibitors and specialized materials, increasing costs [3] [2]. Environmental Regulations: Being phased out due to high GWP [1]. Performance Gap: Lower absorption capacity and efficiency than LiBr [2]. Toxicity: Requires robust safety systems and careful handling [1].
Cost & Market Higher initial cost but lower operational cost with waste heat; solution dominates 70% of absorption chiller market [3] [2]. Lower initial cost, but operational and environmental compliance costs can be high. Cost Advantage: More affordable raw material than LiBr [2]. Moderate cost, with significant safety and handling expenses.

Experimental Insights for Refrigeration Applications

For researchers, understanding the experimental methodologies used to evaluate absorption refrigerants is crucial. The following workflow outlines a standard test protocol for comparing the performance of absorbents like Lithium Bromide and Sodium Bromide.

Start Start: Prepare Test Absorption Chiller Unit Step1 Step 1: Prepare Absorbent Solutions • LiBr at specified concentration (e.g., 50-60%) • NaBr at equivalent concentration Start->Step1 Step2 Step 2: Set Controlled Operating Conditions • Define heat source temperature • Set cooling water temperature • Define chilled water flow rate Step1->Step2 Step3 Step 3: Run System to Steady State • Monitor temperatures and pressures • Ensure stable operation for data collection Step2->Step3 Step4 Step 4: Measure Key Performance Metrics • Cooling capacity (kW) • Heat input (kW) • Electrical energy consumption Step3->Step4 Step5 Step 5: Calculate Coefficient of Performance (COP) Formula: COP = Cooling Capacity / Heat Input Step4->Step5 Step6 Step 6: Analyze Corrosion & Crystallization • Inspect components post-test • Analyze solution for crystal formation Step5->Step6 End End: Comparative Data Analysis Step6->End

Key Experimental Metrics:

  • Coefficient of Performance (COP): This is the primary measure of efficiency. As shown in the table, LiBr systems typically achieve a COP of 0.7 to 1.2, outperforming NaBr systems (COP of 0.5 to 0.9) under similar conditions [2].
  • Crystallization Risk: Experiments monitor the point at which the salt solution becomes supersaturated and forms crystals, which can block flow paths. This is a major challenge, especially for LiBr at high concentrations [2].
  • Corrosion Analysis: Long-term tests assess the corrosivity of the solutions on metal components like heat exchangers. Weight loss measurements of metal coupons immersed in the solution are a standard method to quantify corrosion rates [2].

Lithium in Pharmacology: A Note on Salts and Mechanisms

It is critical to distinguish between salts for this audience. In pharmacology, lithium salts (such as lithium carbonate and lithium citrate) are the established compounds used in medicine, primarily for treating bipolar disorder [4] [5]. Lithium bromide was historically used as a sedative in the 19th century but is not the modern standard [5].

The therapeutic mechanism of lithium ions, however, is a major area of research. The diagram below summarizes key molecular targets and signaling pathways implicated in lithium's action as a mood stabilizer.

Lithium Lithium Ion (Li⁺) GSK3 Inhibition of Glycogen Synthase Kinase-3 (GSK3) Lithium->GSK3 Primary Target Synaptic Modulation of Homeostatic Synaptic Plasticity Lithium->Synaptic microRNA Regulation of microRNA Expression Lithium->microRNA Neuroprotection Neuroprotective & Neurotrophic Effects GSK3->Neuroprotection Synaptic->Neuroprotection microRNA->Neuroprotection

Experimental Protocols in Pharmacology: Research into these mechanisms involves complex biological models.

  • Cellular & Animal Models: Studies utilize translational models of neurodegenerative and psychiatric disorders to investigate pathways like GSK3 inhibition [4].
  • Gene Expression Analysis: Techniques like RNA sequencing are employed to study how lithium-induced modifications, such as changes in microRNA, regulate gene expression [4].
  • Clinical Monitoring: In a clinical setting, the narrow therapeutic index of lithium requires rigorous monitoring. Experimental and treatment protocols mandate regular measurement of plasma lithium concentration (therapeutic range typically 0.6–1.0 mmol/L for maintenance) to ensure efficacy and avoid toxicity [4].

Market Trends and Cost Analysis

  • Market Growth: The global lithium bromide market is projected to grow from USD 725 million in 2025 to USD 1,250 million by 2035, at a CAGR of 5.6% [3]. This is largely driven by its application in energy-efficient absorption chillers.
  • Dominant Application: The Lithium Bromide Solution segment holds about 70% market share, primarily for use in HVAC absorption cooling systems [3].
  • Regional Trends: The Asia-Pacific region leads in demand and production, with China being a key player due to its lithium reserves and refining capacity [3].
  • Cost Challenge: A significant market restraint is the corrosiveness of LiBr, which necessitates anti-corrosive reagents and special materials, increasing installation and maintenance costs [3]. This opens a research avenue for developing improved inhibitors or alternative materials.

Conclusion and Research Outlook

For researchers and scientists, the evidence indicates that Lithium Bromide presents a favorable cost-benefit profile in absorption refrigeration, primarily due to its high efficiency, environmental friendliness, and ability to utilize low-grade waste heat. The main trade-offs are its corrosiveness and crystallization risk.

Promising research directions include:

  • Developing advanced corrosion inhibitors and non-corrosive materials to lower long-term costs [3] [2].
  • Formulating mixed salt solutions (e.g., LiBr-NaBr) to optimize the balance between performance, cost, and operational risks [2].
  • Exploring sodium bromide (NaBr) as a cost-effective alternative in applications where its lower performance is acceptable [2].

References

×

Other CAS

13550-28-2

General Manufacturing Information

Bromic acid, lithium salt (1:1): INACTIVE

Dates

Last modified: 02-18-2024

Explore Compound Types